Technical Documentation Center

C.I.Acid Black 115 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: C.I.Acid Black 115
  • CAS: 12238-85-6

Core Science & Biosynthesis

Foundational

alternatives to C.I. Acid Black 115 for nylon dyeing

Title : Next-Generation Ligand-Fiber Systems: Replacing C.I. Acid Black 115 in Polyamide Dyeing Abstract For materials scientists and researchers transitioning from pharmaceutical sciences to textile chemistry, the inter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title : Next-Generation Ligand-Fiber Systems: Replacing C.I. Acid Black 115 in Polyamide Dyeing

Abstract For materials scientists and researchers transitioning from pharmaceutical sciences to textile chemistry, the interaction between a synthetic dye and a polyamide fiber (nylon) fundamentally mirrors ligand-receptor binding kinetics. Historically, C.I. Acid Black 115—a 1:2 metal complex azo dye—has been the industry standard for dyeing nylon due to its exceptional wet fastness and deep shade build-up[1]. However, its toxicological profile, characterized by the release of heavy metals and carcinogenic aromatic amines, necessitates an immediate phase-out. This technical guide explores the mechanistic binding of acid dyes to polyamides, evaluates eco-friendly metal-free alternatives, and provides a self-validating experimental workflow for assessing replacement efficacy.

Nylon (polyamide) fibers possess terminal amine ( −NH2​ ) and carboxyl ( −COOH ) groups. During the dyeing process, the fiber acts as a macromolecular receptor. In an acidic medium (pH 4.0–5.5), the terminal amine groups are protonated to form −NH3+​ . Acid dyes, which are typically sodium salts of sulfonic acids ( −SO3​Na ), dissociate in water to form colored anions ( −SO3−​ ).

The primary affixation of acid dyes to nylon occurs via ionic bonding between the anionic dye ligand and the cationic receptor sites on the fiber, supplemented by hydrogen bonding and Van der Waals forces[2]. C.I. Acid Black 115 achieves its superior wash fastness because it is a metal complex dye; the dye molecules are complexed with a metal ion (typically chromium or cobalt), resulting in low mobility and high wet fastness once bound to the synthetic polyamide matrix[2].

The Toxicological Imperative for Replacement

From a toxicological and drug-metabolism perspective, the degradation of C.I. Acid Black 115 presents severe ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) challenges:

  • Heavy Metal Toxicity : The 1:2 metal complex structure inherently contains heavy metals. Prolonged dermal exposure or environmental discharge leads to bioaccumulation and potential heavy metal poisoning.

  • Azo Bond Cleavage : Like many azo dyes, Acid Black 115 is susceptible to reductive cleavage by azoreductase enzymes present in human skin microflora and environmental bacteria. This enzymatic cleavage breaks the −N=N− bond, releasing toxic and often carcinogenic aromatic amines.

G A C.I. Acid Black 115 (1:2 Metal Complex) B Azo Bond Cleavage (Azoreductase) A->B Biological Exposure C Toxic Aromatic Amines & Heavy Metal Release B->C Toxicity Pathway D Eco-Friendly Alternative (e.g., Everacid Black X-BWE) E Enzymatic/Photocatalytic Degradation D->E Sustainable Processing F Non-Toxic Metabolites (Safe Clearance) E->F Eco-Friendly Pathway

Toxicity pathway of Acid Black 115 vs. sustainable degradation of eco-alternatives.

Evaluation of Next-Generation Alternatives

To replace Acid Black 115 without compromising the deep black shade and fastness properties required for nylon, researchers have developed several advanced alternatives:

  • Eco-Friendly Metal-Free Acid Blacks : Next-generation dyes, such as Everacid® Black X-BWE, have been engineered specifically for nylon microfibers. These dyes provide an eco-friendly, unique build-up without relying on heavy metal complexes[3]. They utilize optimized molecular geometries to maximize Van der Waals interactions and hydrogen bonding, compensating for the lack of metal coordination.

  • Nylomine Acid Dyes : Formulated explicitly for synthetic fibers, Nylomine acid dyes (e.g., Nylomine Black C-2RN) offer high water solubility and vibrant color yield. Their molecular structure is tailored to bond effectively with nylon's terminal amines, ensuring excellent light and wash fastness while adhering to modern environmental regulations[4].

  • Modified Acid Black 1 Derivatives : While traditional Acid Black 1 (an azo dye with a molecular weight of 502.42 g/mol ) is widely used for protein and polyamide fibers[5], researchers are synthesizing modified derivatives with bulky side groups to prevent enzymatic azo cleavage, thereby neutralizing the toxicity pathway while maintaining the chromophore's integrity.

Comparative Data Analysis

Property / MetricC.I. Acid Black 115 (Legacy)Everacid® Black X-BWENylomine Black C-2RN
Dye Class 1:2 Metal Complex Azo DyeMetal-Free Acid DyeSpecially Formulated Acid Dye
Primary Binding Mechanism Ionic & Metal CoordinationIonic, H-Bonding, Van der WaalsIonic & Enhanced H-Bonding
Toxicity Profile High (Heavy metals, toxic amines)Low (Metal-free, safe metabolites)Low (Compliant with eco-regulations)
Wet Fastness (ISO 105-E01) Excellent (4-5)Excellent (4-5)Good to Excellent (4)
Environmental Impact Severe (Hazardous effluent)Minimal (Biodegradable components)Minimal (Responsible disposal)

Self-Validating Experimental Protocol: Alternative Dye Efficacy

To empirically validate the substitution of Acid Black 115, the following protocol establishes a self-validating system. By continuously monitoring the exhaustion rate (dye uptake) via spectrophotometry, researchers can establish direct causality between pH, temperature, and ligand-receptor binding efficiency.

Objective : Assess the exhaustion and fixation of metal-free acid black alternatives on nylon 6,6 fabrics.

Materials :

  • Nylon 6,6 fabric samples (scoured).

  • Alternative Dye (e.g., Everacid Black X-BWE or Nylomine Black).

  • Acetic Acid (for pH adjustment).

  • Non-ionic leveling agent.

  • UV-Vis Spectrophotometer.

Step-by-Step Methodology :

  • Receptor Preparation (Protonation) : Prepare a dye bath with a liquor ratio of 20:1. Add 1-2% (o.w.f - on weight of fabric) of a non-ionic leveling agent. Adjust the bath pH to 4.5 using acetic acid.

    • Causality: A pH of 4.5 ensures optimal protonation of the nylon's terminal −NH2​ groups into −NH3+​ , creating the necessary cationic sites for the anionic dye ligand to bind[2].

  • Ligand Introduction : Introduce the eco-friendly acid black dye (e.g., 4% o.w.f) at 40°C. Agitate for 10 minutes to ensure uniform dispersion.

  • Thermal Exhaustion : Ramp the temperature at a rate of 1.5°C/min up to 98°C. Hold at 98°C for 45–60 minutes.

    • Causality: The gradual temperature ramp prevents kinetic trapping of the dye on the fiber surface (unlevel dyeing). At 98°C, the polymer chains of the nylon exceed their glass transition temperature ( Tg​ ), increasing free volume and allowing the bulky dye molecules to diffuse into the fiber core.

  • Spectrophotometric Validation (Self-Validation Step) : Extract 2 mL aliquots from the dye bath every 15 minutes. Measure the absorbance at the dye's λmax​ using a UV-Vis spectrophotometer. Calculate the exhaustion percentage. If exhaustion plateaus below 90%, adjust the pH downward by 0.5 to increase receptor site availability.

  • Fixation and Wash-Off : Cool the bath to 60°C, drain, and rinse the fabric. Apply a synthetic tanning agent (syntan) at pH 4.5 for 20 minutes at 70°C.

    • Causality: Syntans are bulky anionic polymers that block the pores of the nylon fiber, physically trapping the dye molecules inside and drastically improving wet fastness to match that of metal complex dyes.

Workflow P1 1. Fiber Protonation (pH 4.5, Acetic Acid) P2 2. Ligand Introduction (Dye + Leveling Agent) P1->P2 P3 3. Thermal Exhaustion (Ramp to 98°C) P2->P3 P4 4. Covalent/Ionic Fixation (Syntan Application) P3->P4 P5 5. Spectrophotometric Validation P4->P5

Self-validating experimental workflow for evaluating alternative acid dyes on nylon.

Conclusion

The transition away from C.I. Acid Black 115 is not merely an environmental compliance measure; it represents an evolution in materials chemistry. By understanding the thermodynamic and kinetic principles of ligand-fiber interactions, researchers can successfully implement metal-free alternatives like Everacid Black X-BWE and Nylomine dyes. These modern formulations, when applied with optimized thermal and pH controls, achieve the requisite dark shades and fastness properties without the associated ADME-Tox liabilities.

Sources

Exploratory

Environmental Fate and Toxicity Profile of C.I. Acid Black 115: A Comprehensive Technical Guide

Introduction & Chemical Identity C.I. Acid Black 115 (CAS No.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

C.I. Acid Black 115 (CAS No. 12238-85-6) is a synthetic azo dye extensively utilized in the textile and leather industries for the coloration of polyamide, wool, and nylon fibers. Characterized by its complex aromatic structure and the presence of one or more nitrogen-nitrogen double bonds (–N=N–), this dye exhibits high water solubility and exceptional chemical stability. While these properties are highly desirable for industrial applications, they render the dye highly recalcitrant to conventional wastewater treatment processes. Consequently, the discharge of Acid Black 115 into aquatic ecosystems presents a significant environmental challenge, necessitating a rigorous understanding of its environmental fate and toxicological profile.

As a Senior Application Scientist, I approach the evaluation of azo dyes not merely as a regulatory checkbox, but as a complex biochemical puzzle. The true hazard of Acid Black 115 lies not in the parent molecule itself, but in the latent toxicity of its biotransformation products.

Environmental Fate & Degradation Pathways

The environmental persistence of azo dyes like C.I. Acid Black 115 is largely dictated by the chemical stability of the azo linkage, which is highly resistant to aerobic oxidative degradation due to electron deficiency[1].

Abiotic Degradation

In natural aquatic environments, abiotic degradation pathways such as photolysis and hydrolysis are generally negligible. The dye is engineered to be light-fast, meaning it resists UV-induced breakdown. While the presence of natural humic substances can slightly accelerate photo-oxidation via the generation of oxy-radicals, the intact dye remains largely stable under standard environmental conditions[2].

Biotic Degradation: The Reductive Cleavage Mechanism

The primary and most critical degradation pathway for Acid Black 115 occurs in anaerobic environments—such as benthic sediments, anaerobic wastewater bioreactors, or the lower gastrointestinal tract of mammals[2].

Under these oxygen-depleted conditions, specific microbial consortia utilize the azo dye as a terminal electron acceptor. This process, mediated by non-specific azoreductase enzymes, results in the reductive cleavage of the azo bond[3]. While this scission effectively decolorizes the water, it splits the large dye molecule into smaller, colorless, and highly reactive aromatic amines[1]. Because these amines cannot be further degraded without oxygen, they accumulate in anaerobic environments, creating a "dead-end" metabolic scenario that drastically increases the localized toxicity of the effluent. Complete mineralization requires a subsequent shift to aerobic conditions, where oxidative enzymes (e.g., oxygenases, laccases) can facilitate aromatic ring cleavage[1].

G A C.I. Acid Black 115 (Intact Azo Dye) B Abiotic Factors (Photolysis/Hydrolysis) A->B Slow degradation C Anaerobic Environment (Microbial Azoreductase) A->C Primary pathway D Reductive Cleavage of Azo Bond (-N=N-) C->D Electron transfer E Aromatic Amines (Toxic/Mutagenic) D->E Bond scission F Aerobic Conditions (Oxidative Enzymes) E->F Environmental shift G Mineralization (CO2, H2O, NH3) F->G Complete breakdown

Caption: Environmental fate and sequential degradation pathway of C.I. Acid Black 115.

Toxicity Profile & Ecotoxicological Impact

The toxicological assessment of Acid Black 115 must distinguish between the parent compound and its metabolites. The acute toxicity of the intact, highly polar azo dye is relatively low, as its bulky molecular weight hinders direct cellular uptake across intact biological membranes[2].

Mutagenicity and Carcinogenicity

The primary hazard emerges post-reductive cleavage. The generated aromatic amines are widely recognized as potent mutagens and carcinogens[4]. In mammalian systems, these amines undergo cytochrome P450-mediated N-hydroxylation in the liver, forming reactive electrophiles that covalently bind to DNA, inducing frameshift mutations or base-pair substitutions[5]. This necessitates the use of metabolic activation (S9 fraction) during in vitro toxicological screening.

Aquatic and Cytotoxicity

Studies on structurally similar dyes (e.g., Acid Black 210) demonstrate that while the parent dye may not immediately induce genotoxic effects, prolonged environmental exposure and partial degradation lead to severe cytotoxicity. For instance, exposure to degraded azo dye effluents has been shown to induce up to 70% cell death in immortalized human keratinocyte (HaCaT) and 3T3 cell lines[4]. Furthermore, in aquatic ecosystems, these compounds inhibit microbial oxidation processes, disrupting the foundational levels of the food web[2].

Quantitative Data Summaries

Table 1: Physicochemical and Toxicological Properties of Acid Black Azo Dyes

ParameterRepresentative Value / RangeEcotoxicological Implication
Molecular Weight > 500 g/mol Bulky structure hinders direct cellular uptake across intact membranes.
Water Solubility 10 – 50 g/LHigh mobility in aquatic ecosystems; difficult to remove via simple precipitation.
Log Kow (Octanol/Water) < 1.0Low bioaccumulation potential for the intact, highly polar dye molecule.
Acute Oral LD50 (Rat) > 2,000 mg/kgLow acute systemic toxicity of the parent compound prior to metabolism.
Mutagenicity (Ames TA98 + S9) Positive (for metabolites)Reductive cleavage generates aromatic amines requiring metabolic activation to induce DNA damage.

Table 2: Comparative Degradation Efficiencies for Azo Dyes

Treatment MethodologyDecolorization EfficiencyMineralization (COD Reduction)Mechanistic Limitation
Aerobic Biological < 20%< 10%Electron deficiency of the azo bond prevents oxidative attack.
Anaerobic Biological > 85%< 30%Cleaves azo bond but leads to the accumulation of dead-end, toxic aromatic amines.
Sequential Anaerobic-Aerobic > 85%> 70%Requires precise redox control; initial cleavage followed by oxidative ring opening.
Advanced Oxidation (UV/H2O2) > 95%> 80%High operational costs; potential generation of secondary toxic oxidation byproducts.

Experimental Workflows for Fate and Toxicity Assessment

To rigorously evaluate the environmental impact of C.I. Acid Black 115, we must deploy a self-validating experimental system. The following protocols are designed to simulate environmental degradation and accurately quantify the resulting toxicity.

Protocol 1: Sequential Anaerobic-Aerobic Degradation and HPLC-MS/MS Tracking

Causality Check: We utilize a sequential bioreactor because aerobic conditions alone cannot break the azo bond, and anaerobic conditions alone leave toxic amines intact.

  • Preparation: Prepare a 50 mg/L solution of C.I. Acid Black 115 in a basal salts medium supplemented with a primary carbon source (e.g., glucose) to act as an electron donor.

  • Anaerobic Phase: Inoculate the solution with a mixed microbial consortium in a sealed bioreactor. Purge the system with N₂ gas for 15 minutes. Why? Oxygen acts as a preferential electron acceptor; purging ensures microbial electrons are directed toward the azo bond for reductive cleavage.

  • Decolorization Monitoring: Extract 1 mL aliquots every 4 hours. Centrifuge and measure the supernatant via UV-Vis spectrophotometry at the dye's λmax​ . The loss of absorbance directly correlates with the scission of the chromophoric azo linkage.

  • Aerobic Phase: Once decolorization plateaus (>85% reduction), introduce continuous aeration (2 L/min) to the reactor. Why? Aerobic oxygenases are required to open the aromatic rings of the accumulated amine metabolites.

  • Metabolite Identification: Extract samples at 24 and 48 hours post-aeration. Filter through a 0.22 µm membrane and analyze via HPLC-MS/MS to map the degradation intermediates and confirm the elimination of aromatic amines.

Protocol 2: Mutagenicity Assessment via Ames Test (OECD TG 471)

Causality Check: We must use the S9 liver fraction because the parent dye and its primary amines often require mammalian enzymatic processing (N-hydroxylation) to become actively mutagenic.

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 (optimized to detect frameshift mutations) and TA100 (optimized for base-pair substitutions) overnight.

  • Metabolic Activation: Prepare a 10% rat liver S9 fraction mix containing NADP+ and glucose-6-phosphate to simulate mammalian hepatic metabolism.

  • Exposure: In sterile tubes containing 2 mL of molten top agar (supplemented with trace histidine/biotin), combine 0.1 mL of the bacterial suspension, 0.5 mL of the S9 mix, and 0.1 mL of the effluent extract generated from Protocol 1.

  • Incubation: Pour the mixture onto minimal glucose agar plates. Allow to solidify, invert, and incubate at 37°C for 48 to 72 hours.

  • Data Synthesis: Count the number of revertant colonies. A dose-dependent increase in colony counts (≥2x the negative control background) validates the presence of mutagenic metabolites, confirming the toxicological risk of the degradation products.

Workflow S1 Step 1: Effluent Sampling & Preparation S2 Step 2: Anaerobic Bioreactor (Simulated Cleavage) S1->S2 Inoculation S3 Step 3: HPLC-MS/MS Metabolite Identification S2->S3 Aliquot extraction S4 Step 4: Ames Test (TA98) with S9 Activation S2->S4 Toxicity screening S5 Step 5: Cytotoxicity Assay (HaCaT / 3T3 cells) S2->S5 Viability check S6 Data Synthesis & Risk Assessment S3->S6 S4->S6 S5->S6

Caption: Integrated experimental workflow for degradation and toxicity assessment.

References

  • Toxicity and Fate of Azo Dyes. Danish Environmental Protection Agency.[Link]

  • Azo Bond Reductive Cleavage → Area → Sustainability. Sustainability Directory.[Link]

  • Proposed mechanism for reductive cleavage of azo dyes by whole bacterial cells. ResearchGate.[Link]

  • Stability of Acid Black 210 dye in Tannery Industry Effluent in Aqueous Solution Is Limited and Generates Harmful Subproducts. Frontiers in Environmental Science.[Link]

  • Reductive metabolism of azo dyes and drugs: Toxicological implications. PubMed (National Institutes of Health).[Link]

Sources

Foundational

C.I. Acid Black 115 as a model pollutant in water treatment studies

An In-Depth Technical Guide: C.I. Acid Black 115 as a Model Pollutant in Water Treatment Studies Foreword: The Role of Model Pollutants in Environmental Science In the pursuit of effective water remediation technologies,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: C.I. Acid Black 115 as a Model Pollutant in Water Treatment Studies

Foreword: The Role of Model Pollutants in Environmental Science

In the pursuit of effective water remediation technologies, the use of model pollutants is indispensable. These compounds serve as standardized benchmarks, allowing researchers to evaluate, compare, and optimize treatment processes under controlled laboratory conditions. C.I. Acid Black 115, a representative of the vast and environmentally persistent class of azo dyes, has emerged as a relevant choice for such studies. Its complex aromatic structure and prevalence in industrial effluents from sectors like textiles, leather, and paper make it an ideal candidate for investigating the efficacy of advanced treatment methodologies. This guide provides a technical overview of its properties, analytical quantification, and its application in evaluating various water treatment technologies.

Chemical & Physicochemical Profile of C.I. Acid Black 115

C.I. Acid Black 115 belongs to the azo dye class, characterized by the presence of one or more azo groups (-N=N-). These chromophoric groups are linked to complex aromatic structures, which are responsible for the dye's intense color and its resistance to degradation.

Key Properties:

PropertyDescriptionSignificance in Water Treatment
C.I. Name Acid Black 115Standardized identifier in the Colour Index International.
Chemical Class Azo DyeThe azo bond is a primary target for reductive cleavage in anaerobic treatments, while the aromatic rings are targeted by oxidative processes.
Solubility Soluble in waterHigh solubility ensures its persistence in the aqueous phase of effluents, making physical separation difficult without advanced treatment.
Application Used for dyeing polyamide, wool, silk, leather, and in inks.[1]Its widespread industrial use leads to its presence in real-world wastewater, validating its choice as a model pollutant.
Appearance Dark powderThe intense color allows for straightforward and sensitive quantification using spectrophotometry.

The recalcitrant nature of C.I. Acid Black 115 stems from its complex, synthetic aromatic structure, which is not readily biodegradable under conventional aerobic wastewater treatment conditions.

Analytical Quantification: The Foundation of Efficacy Assessment

Accurate measurement of the pollutant concentration is the cornerstone of any water treatment study. It allows for the calculation of removal efficiency and the study of degradation kinetics.

Primary Method: UV-Visible Spectrophotometry

Due to its strong color, the most common and accessible method for quantifying C.I. Acid Black 115 in aqueous solutions is UV-Visible (UV-Vis) spectrophotometry.[2][3] This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Experimental Protocol: Quantification by UV-Visible Spectroscopy

  • Preparation of Standard Solutions:

    • Accurately weigh a precise amount of C.I. Acid Black 115 powder to prepare a stock solution of a known concentration (e.g., 500 mg/L) in deionized water.

    • Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations spanning the expected measurement range (e.g., 5, 10, 20, 40, 60 mg/L).

  • Determination of Maximum Absorbance (λmax):

    • Using a UV-Vis spectrophotometer, scan the absorbance of a mid-range standard solution across the visible spectrum (typically 400-700 nm) against a deionized water blank.

    • Identify the wavelength at which the maximum absorbance occurs. This wavelength is the λmax and should be used for all subsequent measurements to ensure maximum sensitivity.

  • Generation of Calibration Curve:

    • Set the spectrophotometer to the predetermined λmax.

    • Measure the absorbance of each prepared standard solution.

    • Plot a graph of absorbance (y-axis) versus concentration (x-axis). A linear regression should be applied to the data. The resulting equation (y = mx + c) and the coefficient of determination (R²) are critical. An R² value > 0.99 indicates a strong linear relationship and a reliable calibration.

  • Quantification of Unknown Samples:

    • Measure the absorbance of the water sample (taken from the treatment experiment) at the λmax.

    • Use the calibration curve equation to calculate the concentration of the dye in the sample. If the absorbance is outside the range of the standards, the sample must be diluted or concentrated accordingly.

Advanced Analytical Techniques

For studies investigating the degradation pathway and identifying intermediate byproducts, more sophisticated techniques are required.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate the parent dye from its degradation products. When coupled with a UV-Vis or Diode Array Detector (DAD), it can quantify multiple components simultaneously.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for the structural elucidation of unknown metabolites formed during the treatment process, providing insight into the mineralization pathway.[4]

Application in Water Treatment Technology Evaluation

C.I. Acid Black 115 is an effective tool for assessing the performance of various water treatment processes designed to handle recalcitrant organic pollutants.

Adsorption

Adsorption is a surface phenomenon where the dye molecules (adsorbate) are removed from the water by adhering to the surface of a solid material (adsorbent). It is valued for its simplicity and high efficiency.[5]

  • Causality & Mechanism: The removal is often driven by electrostatic interactions, van der Waals forces, or hydrogen bonding between the dye molecules and the functional groups on the adsorbent surface. The efficiency is highly dependent on factors like the solution's pH (which affects the surface charge of the adsorbent and the dye's ionization), the adsorbent dosage (more surface area), and contact time.

  • Common Adsorbents: Studies often employ activated carbon, zeolites, clays, and various low-cost biochars derived from agricultural waste.[5]

Workflow for a Batch Adsorption Study

AdsorptionWorkflow prep prep exp exp analysis analysis result result A Prepare Dye Solution (Known C₀ of Acid Black 115) B Add Adsorbent (Varying Dose, pH, Time) A->B Introduce Pollutant C Agitate at Constant Temp (e.g., shaker bath) B->C Initiate Contact D Separate Adsorbent (Centrifuge/Filter) C->D End of Experiment E Analyze Supernatant (UV-Vis Spectroscopy for Cₑ) D->E Prepare for Analysis F Calculate Removal % [(C₀-Cₑ)/C₀]*100 E->F Quantify Result

Caption: Workflow for a typical batch adsorption experiment.

Advanced Oxidation Processes (AOPs)

AOPs are designed to mineralize recalcitrant organics into simpler, less harmful compounds like CO₂, H₂O, and inorganic salts. They achieve this through the in-situ generation of highly powerful oxidizing species, primarily the hydroxyl radical (•OH).

  • Fenton and Photo-Fenton: This process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. The reaction is most efficient at an acidic pH of around 3-4. The addition of UV light (photo-Fenton) accelerates the reaction rate by photoreducing Fe³⁺ back to Fe²⁺, regenerating the catalyst.

  • Photocatalysis: Involves a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs. These pairs react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species.

  • Ozonation: Ozone (O₃) is a powerful oxidant that can directly attack the dye molecule or decompose in water to form hydroxyl radicals.

The Fenton Reaction Mechanism

FentonMechanism reactant reactant catalyst catalyst radical radical product product final final H2O2 H₂O₂ OH_rad •OH (Hydroxyl Radical) H2O2->OH_rad reacts with Fe2 Fe²⁺ Fe2->OH_rad OH_ion OH⁻ OH_rad->OH_ion Fe3 Fe³⁺ OH_rad->Fe3 Deg_Prod Degradation Products OH_rad->Deg_Prod Dye Acid Black 115 Dye->Deg_Prod attacked by Mineral CO₂ + H₂O Deg_Prod->Mineral further oxidation

Caption: Simplified mechanism of dye degradation by the Fenton process.

Electrocoagulation

Electrocoagulation (EC) is an electrochemical process where a sacrificial anode (typically aluminum or iron) corrodes to produce metal cations.[6] These cations hydrolyze in the water to form a variety of metal hydroxide species that can remove pollutants through two primary mechanisms:

  • Coagulation: The positively charged metal hydroxides neutralize the negatively charged dye molecules, causing them to aggregate.

  • Adsorption/Entrapment: The dye molecules are adsorbed onto the surface of the freshly formed, amorphous metal hydroxide flocs (e.g., Al(OH)₃ or Fe(OH)₃) and are removed from the solution as the flocs settle.

Studies on similar dyes like Acid Black 194 have demonstrated that EC can achieve complete color removal and significant reduction in Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD).[6][7]

Biological Treatment

While conventional aerobic biological treatments are largely ineffective against azo dyes, specialized biological systems can be successful. The most effective approach involves a sequential anaerobic-aerobic process.[8]

  • Anaerobic Stage: In the absence of oxygen, microorganisms use the azo dye as an electron acceptor, leading to the reductive cleavage of the -N=N- bond. This breaks down the chromophore, resulting in decolorization. However, this process often generates aromatic amines, which can be more toxic than the parent dye.

  • Aerobic Stage: The effluent from the anaerobic stage is then treated aerobically. The aromatic amines, which are generally more biodegradable than the parent dye, are then mineralized by a different set of microorganisms.

Comparative Data and Performance Metrics

When using C.I. Acid Black 115 as a model pollutant, the primary goal is to generate quantitative data to compare the efficacy of different treatment methods.

Table of Performance Metrics for Azo Dye Treatment

Treatment TechnologyPrimary Removal MechanismTypical Removal Efficiency (Color)Key Operating ParametersAdvantagesLimitations
Adsorption Surface binding80-99%pH, adsorbent dose, contact timeSimple, low-cost, effective for low concentrationsGenerates spent adsorbent (solid waste), potential for desorption.
Fenton/AOPs Hydroxyl radical oxidation95-100%pH, [H₂O₂], [Fe²⁺], UV intensityRapid degradation, potential for complete mineralizationHigh chemical cost, requires pH adjustment, sludge production.
Electrocoagulation Coagulation & flocculation90-100%[7]Current density, pH, electrode materialHigh efficiency, compact equipment, no chemical additionHigh energy consumption, electrode passivation/replacement.
Anaerobic-Aerobic Reductive & oxidative biodegradation70-95%[8]Hydraulic retention time, organic co-substrateLow operating cost, environmentally friendlySlow reaction rates, sensitive to shock loads and toxicity.

Conclusion: A Validated Tool for Research

C.I. Acid Black 115 serves as a robust and relevant model pollutant for advancing the science of water treatment. Its challenging chemical structure, representative of a wide class of industrial colorants, provides a high bar for treatment technologies to clear. By employing standardized analytical protocols and systematically evaluating processes from adsorption to advanced oxidation, researchers can generate reliable, comparable data. This foundational work is critical for developing and scaling up the next generation of technologies needed to protect our vital water resources from persistent chemical contamination.

References

  • C.I. Acid Black 1 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • OPINION ON Acid Black 1 - European Commission . Public Health. Available at: [Link]

  • III Analytical Methods . Japan International Cooperation Agency. Available at: [Link]

  • Quantification of twenty pharmacologically active dyes in water samples using UPLC-MS/MS . SpringerLink. Available at: [Link]

  • Acid Black 34 - World dye variety . World dye variety. Available at: [Link]

  • Acid Black 1 - PhotochemCAD . PhotochemCAD. Available at: [Link]

  • ACID BLACK ACE 115% - brillion . Brillion. Available at: [Link]

  • A Critical Review of Analytical Methods for Comprehensive Characterization of Produced Water - MDPI . MDPI. Available at: [Link]

  • Experiments on the decolorization and mineralization of the azo dye C.I. Reactive black 5 . ResearchGate. Available at: [Link]

  • Application of titrimetric analysis methods in evaluating the chemical purity of water samples . InterConf. Available at: [Link]

  • Removal of Acid Black 194 dye from water by electrocoagulation with aluminum anode . ResearchGate. Available at: [Link]

  • Removal of Acid Black 194 dye from water by electrocoagulation with aluminum anode . PubMed. Available at: [Link]

  • Treatment of Water Contaminated with Reactive Black-5 Dye by Carbon Nanotubes - MDPI . MDPI. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to Total Protein Staining of Western Blot Membranes with Acid Black 1

Introduction: The Imperative of Accurate Normalization in Quantitative Western Blotting The Western blot is a cornerstone technique for the detection and quantification of specific proteins in complex biological samples....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Accurate Normalization in Quantitative Western Blotting

The Western blot is a cornerstone technique for the detection and quantification of specific proteins in complex biological samples. For quantitative analysis, where the goal is to accurately compare protein expression levels between different samples, robust normalization is paramount. Normalization corrects for unavoidable well-to-well variability, including inconsistencies in sample loading and protein transfer efficiency during the blotting process.[1][2]

While historically, housekeeping proteins (e.g., actin, tubulin, GAPDH) have been used as loading controls, this method is fraught with potential inaccuracies. The expression of these proteins can vary with experimental conditions, and their high abundance can easily lead to signal saturation, compromising the linear range required for accurate quantification.[3] Consequently, total protein staining (TPS) has emerged as a more reliable and superior method for normalization.[4][5] TPS involves staining all proteins on the membrane and using the total protein signal in each lane as the normalization factor. This provides a direct measurement of the protein loaded and transferred.[3]

Acid Black 1, also known as Amido Black 10B or Naphthol Blue Black, is a classic, rapid, and cost-effective anionic dye used for the irreversible staining of total protein on blotting membranes.[6][7] This guide provides a detailed protocol for its use, an explanation of the underlying chemical principles, and expert insights into its application for both nitrocellulose and polyvinylidene difluoride (PVDF) membranes.

Mechanism of Staining: The Chemistry of Interaction

Acid Black 1 is an anionic diazo dye. Its ability to stain proteins is based on fundamental electrostatic and hydrophobic interactions.[6]

  • Ionic Bonding: The dye molecule contains negatively charged sulfonate (-SO₃⁻) groups. Under the acidic conditions of the staining solution, the basic amino acid residues in proteins (such as lysine, arginine, and histidine) become protonated, acquiring a positive charge (-NH₃⁺). The negatively charged sulfonate groups of Acid Black 1 then form strong ionic bonds with these positively charged amino groups, effectively "staining" the protein.[6]

  • Role of the Staining Solution: The staining solution is typically an acidic-methanolic or acidic-ethanolic solution.

    • Acetic Acid: Provides an acidic environment (low pH) which is crucial for protonating the basic amino acid residues on the proteins, thereby promoting the ionic interaction with the anionic dye.[8][9]

    • Methanol/Isopropanol: These organic solvents aid in protein fixation, precipitating the proteins and preventing them from diffusing or washing away from the membrane during the staining and destaining process.[8][10][11] They also help to remove sodium dodecyl sulfate (SDS) from the proteins, which can interfere with dye binding.

This staining mechanism results in the formation of dark blue-black protein bands against a clear or lightly colored background after the destaining step.

Experimental Workflow for Acid Black 1 Staining

The following diagram illustrates the integration of Acid Black 1 staining into the standard Western blot workflow for the purpose of assessing transfer efficiency and for total protein normalization.

G cluster_pre_transfer Gel Electrophoresis cluster_transfer Protein Transfer cluster_staining Total Protein Staining cluster_immunodetection Immunodetection gel_prep Sample Preparation & Loading sds_page SDS-PAGE Separation gel_prep->sds_page transfer_setup Assemble Transfer Stack (Gel > Membrane > Filter Paper) sds_page->transfer_setup electroblot Electroblotting (Wet or Semi-Dry) transfer_setup->electroblot stain Stain with Acid Black 1 (1-5 min) electroblot->stain destain Destain Membrane (~5 min) stain->destain image Image for Normalization destain->image block Blocking (e.g., BSA or Milk) image->block Proceed to Immunodetection Stain is irreversible primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (Chemiluminescence/Fluorescence) secondary_ab->detection

Caption: Western Blot workflow incorporating Acid Black 1 total protein staining.

Detailed Protocol for Staining Membranes

This protocol is suitable for both nitrocellulose and PVDF membranes. Note that if using a PVDF membrane, it must be pre-wetted with methanol before the protein transfer step.

Required Reagents & Materials
  • Blotting membrane (PVDF or Nitrocellulose) with transferred proteins

  • Acid Black 1 (Amido Black 10B) powder

  • Methanol or Isopropanol (reagent grade)

  • Glacial Acetic Acid

  • Deionized (DI) water

  • Shallow trays for incubation

  • Orbital shaker

  • Imaging system (e.g., flatbed scanner or digital imager)

Solution Preparation
Solution NameComponentConcentrationFor 100 mL
Staining Solution Acid Black 10.1% (w/v)0.1 g
Methanol or Isopropanol25-40% (v/v)25-40 mL
Glacial Acetic Acid10% (v/v)10 mL
Deionized WaterTo final volumeAdd to 100 mL
Destaining Solution Methanol or Isopropanol25% (v/v)25 mL
Glacial Acetic Acid10% (v/v)10 mL
Deionized WaterTo final volumeAdd to 100 mL
  • Expert Tip: Prepare the solutions in a fume hood. The staining solution is stable at room temperature for several months and can often be reused.[6][12]

Step-by-Step Staining Procedure
  • Post-Transfer Wash: Following protein transfer, briefly wash the membrane in a tray with DI water to remove any residual transfer buffer salts.

  • Staining: Immerse the membrane completely in the Acid Black 1 Staining Solution. Incubate for 1-5 minutes at room temperature with gentle agitation on an orbital shaker.[6] Shorter incubation times (e.g., 1 minute) are often sufficient and help to minimize background staining.[6]

  • Destaining: Remove the staining solution. Add Destaining Solution to the tray, ensuring the membrane is fully submerged. Agitate for approximately 5 minutes, or until the protein bands appear as sharp, dark blue-black lines against a clear or very light blue background.[13] The destaining solution may need to be changed once or twice for optimal clarity.

  • Final Rinse: Thoroughly rinse the membrane with DI water for 1-2 minutes to remove residual acid and alcohol.

  • Imaging and Analysis: The membrane can now be imaged while wet or after air-drying on a clean, non-absorbent surface. For quantitative analysis, use an imaging system to capture the blot and densitometry software to measure the total protein signal in each lane. Ensure the signal is within the linear range of the detection system.[6]

Considerations for Downstream Immunodetection

Acid Black 1 staining is considered irreversible, meaning the dye binds very tightly to the proteins.[6] While this provides a stable and permanent record of the total protein, it can potentially interfere with the binding of some antibodies during subsequent immunodetection.[14] However, for many antibody-antigen interactions, immunodetection after Acid Black 1 staining is successful. It is advisable to perform a pilot experiment to confirm compatibility with your specific primary antibody if this is a concern.

Performance Characteristics and Comparison

Acid Black 1 offers a good balance of sensitivity and ease of use, making it a reliable choice for many labs.

FeatureAcid Black 1 (Amido Black)Ponceau S
Binding Type IrreversibleReversible
Sensitivity Good (~50 ng/band)[6]Low (~200-250 ng/band)
Staining Time 1-5 minutes< 5 minutes
Mechanism Ionic binding to basic residuesIonic and hydrophobic interactions
Key Advantage Higher sensitivity, permanent stainRapidly reversible with water
Key Disadvantage May interfere with some antibodiesLow sensitivity, can fade over time

While Ponceau S is excellent for a quick, reversible check of transfer efficiency, its low sensitivity makes it less suitable for rigorous quantitative normalization.[15] Acid Black 1 provides higher sensitivity, comparable to Coomassie Blue, making it a more robust choice for total protein normalization.[6]

Conclusion

Acid Black 1 is a well-established and validated stain for the visualization and normalization of proteins on Western blot membranes. Its rapid protocol, good sensitivity, and cost-effectiveness ensure its continued relevance in the modern molecular biology laboratory. By providing a direct measure of total protein, it serves as a superior normalization strategy compared to the use of housekeeping proteins, ultimately leading to more accurate and reliable quantitative Western blotting data.[4]

References

  • Kurien, B. T., & Scofield, R. H. (2018). The Roles of Acetic Acid and Methanol During Fixing and Staining Proteins in an SDS-Polyacrylamide Electrophoresis Gel. Methods in Molecular Biology, 1853, 15–18. [Link]

  • Hong, D. H., et al. (1993). Solubilization of Protein-Dye Complexes on Nitrocellulose to Quantify Proteins Spectrophotometrically. BioTechniques, 14(2), 198-201. [Link]

  • Goldman, A., & Scofield, R. H. (2018). The Roles of Acetic Acid and Methanol During Fixing and Staining Proteins in an SDS–Polyacrylamide Electrophoresis Gel. Springer Nature Experiments. [Link]

  • LI-COR Biosciences. (2017). The Gold Standard for Western Blot Normalization: Total Protein Staining. LI-COR. [Link]

  • Ung, A. (2016). Response to "After running SDS, why do we put our gel in solution of acetic acid and methanol?". ResearchGate. [Link]

  • Sigma-Aldrich. (n.d.). Amido Black Staining Solution 2X (A8181). ResearchGate. [Link]

  • Bio-Rad Laboratories. (n.d.). Total Protein Normalization. Bio-Rad. [Link]

  • Westerberg, L. J., et al. (2025). Superior normalization using total protein for western blot analysis of human adipocytes. PLOS ONE, 20(7), e0328136. [Link]

  • Westerberg, L. J., et al. (2025). Superior normalization using total protein for western blot analysis of human adipocytes. PMC. [Link]

  • Oh, S. (2018). The How and Why of Normalizing Your Western Blots. Bio-Rad. [Link]

  • Open Access Pub. (n.d.). Amido Black Staining. Journal of New Developments in Chemistry. [Link]

  • Sreeramulu, B., & Sumathy, S. (2009). Amido black 10 B is preferable to Ponceau S stain for staining Serum proteins in Electrophoretic studies for clinical diagnosis. Nepalese Journal of Biosciences, 1, 63-66. [Link]

  • Bio-Rad Laboratories. (n.d.). Total Protein Detection. Bio-Rad. [Link]

  • Biognost. (n.d.). AMIDO BLACK 10B, C.I. 20470. Biognost. [Link]

  • Wikipedia. (n.d.). Amido black 10B. Wikipedia. [Link]

  • Ashworth, U. S., & Chaudry, M. A. (1962). Dye-Binding Capacity of Milk Proteins for Amido Black 10B and Orange G. Journal of Dairy Science, 45(8), 952-957. [Link]

  • Sreeramulu, B., & Sumathy, S. (2016). Amido black 10 B is preferable to Ponceau S stain for staining Serum proteins in Electrophoretic studies for clinical diagnosis. ResearchGate. [Link]

  • Bass, J. J., et al. (2023). Stain-Free total-protein normalization enhances the reproducibility of Western blot data. bioRxiv. [Link]

Sources

Application

C.I. Acid Black 115 for staining non-denaturing polyacrylamide gels

Application Note: Rapid Visualization of Native Protein Complexes Using C.I. Acid Black 115 in Non-Denaturing PAGE Introduction & Rationale For drug development professionals and structural biologists, Native Polyacrylam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rapid Visualization of Native Protein Complexes Using C.I. Acid Black 115 in Non-Denaturing PAGE

Introduction & Rationale

For drug development professionals and structural biologists, Native Polyacrylamide Gel Electrophoresis (PAGE) is a critical tool for analyzing intact protein complexes, oligomeric states, and protein-ligand interactions. Visualizing these complexes post-electrophoresis requires a stain that is both rapid and sensitive, minimizing the time native proteins spend in potentially destabilizing aqueous environments.

This application note details the mechanistic rationale and step-by-step protocol for using C.I. Acid Black 115—a metal-complex azo dye—as a high-contrast, rapid-acting alternative to traditional Coomassie stains for non-denaturing gels.

Mechanistic Insights: The Causality of Acid Dye Staining

The structural integrity of protein complexes in Native PAGE is maintained by omitting denaturants like SDS and reducing agents. Once the electrophoretic run is complete, the gel must be stained to visualize the separated complexes. Traditional Coomassie Brilliant Blue (CBB) R-250 relies heavily on Van der Waals forces and hydrophobic interactions, which can require hours to reach saturation and even longer to destain.

Conversely, acid dyes such as Amido Black 10B (C.I. Acid Black 1) and Direct Red 81 achieve saturation in a fraction of the time[1]. The primary mechanism of action for these acid dyes involves rapid electrostatic interactions[2]. Under mildly acidic conditions (e.g., in the presence of 10% acetic acid), the basic amino acid residues of the proteins (Lysine, Arginine, Histidine) become protonated. The negatively charged sulfonic acid groups of C.I. Acid Black 115 bind stoichiometrically to these cationic sites[2].

Because C.I. Acid Black 115 possesses a relatively linear molecular structure compared to the bulky CBB molecule, it penetrates the dense polyacrylamide matrix with significantly less steric hindrance. This allows the dye to reach binding saturation rapidly, often within 15 to 30 minutes. Furthermore, the mild staining and destaining conditions associated with acid dyes minimize the likelihood of protein extraction from the gel matrix, which is highly advantageous for downstream applications such as in situ cleavage or mass spectrometry[3]. Scatchard analysis of similar acid dyes has demonstrated that the number of dye ligands bound to a target protein is up to fourfold higher than that of CBB R-250, ensuring robust signal amplification[1].

Workflow & Logical Relationships

G N1 1. Native PAGE Separation N2 2. Gel Washing (Remove Buffer) N1->N2 Run Complete N3 3. Acid Black 115 Incubation N2->N3 Transfer Gel N4 Electrostatic Binding (Sulfonate to NH3+) N3->N4 Mechanism N5 4. Destaining (Background Removal) N3->N5 15-30 mins N6 5. Image Acquisition & Analysis N5->N6 High Contrast

Workflow and mechanism of C.I. Acid Black 115 protein staining in Native PAGE.

Experimental Protocol: Step-by-Step Methodology

Reagent Preparation:

  • C.I. Acid Black 115 Staining Solution: Dissolve 0.1% (w/v) C.I. Acid Black 115 in a solution of 40% (v/v) methanol, 10% (v/v) glacial acetic acid, and 50% (v/v) ultra-pure water.

    • Causality: Methanol acts as a permeabilization agent to prevent gel swelling and facilitate dye entry, while acetic acid lowers the pH to protonate the protein's amino groups, enabling electrostatic dye binding[2].

  • Destaining Solution: 10% (v/v) methanol, 10% (v/v) glacial acetic acid, and 80% (v/v) ultra-pure water.

Methodology:

  • Electrophoresis: Perform Native PAGE according to standard laboratory protocols. Ensure that the running buffer is free of SDS or reducing agents.

  • Gel Washing (Critical Step): Carefully remove the polyacrylamide gel from the cassette and submerge it in ultra-pure water for 3 washes of 5 minutes each with gentle agitation.

    • Causality: Native PAGE running buffers typically contain high concentrations of Tris and Glycine. The amino groups in Glycine will competitively bind the acid dye, leading to an artificially high background. Washing removes these interfering buffer salts.

  • Staining: Decant the water and submerge the gel in the C.I. Acid Black 115 Staining Solution. Incubate at room temperature with gentle orbital shaking for 15 to 30 minutes.

    • Note: Unlike CBB, which requires 1-2 hours[4], Acid Black 115 reaches binding saturation rapidly. Over-staining does not increase band intensity but will prolong the destaining process.

  • Destaining: Pour off the staining solution (this can be filtered and reused up to three times). Rinse the gel briefly with ultra-pure water, then submerge it in the Destaining Solution. Add a folded Kimwipe or a specialized dye-absorbing sponge to one corner of the container to act as a dye sink.

    • Causality: The destaining solution disrupts the weak non-specific interactions between the dye and the polyacrylamide matrix without breaking the strong electrostatic bonds between the dye and the proteins.

  • Documentation: Once the background is completely clear (typically 1–2 hours), image the gel using a standard brightfield transilluminator or a densitometer.

Protocol Validation & Troubleshooting (Self-Validating System)

This protocol is designed as a self-validating system. The success of the procedure is visually confirmed by the contrast dynamics during the destaining phase:

  • Validation of Binding: The immediate appearance of dark gray/black bands within the first 10 minutes of destaining confirms that the electrostatic binding between the dye's sulfonate groups and the protein's protonated amines was successful.

  • Validation of Washing: If the background of the gel remains stubbornly dark gray after 2 hours of destaining, this is a direct indicator that Step 2 (Gel Washing) was insufficient, and residual Glycine is retaining the dye in the matrix.

  • Validation of Protein Integrity: Because Native PAGE preserves intact complexes, the observation of sharp, high-molecular-weight bands without low-molecular-weight smearing confirms that the mild acidic conditions of the stain did not cause complex dissociation post-run.

Quantitative Data Presentation

To guide experimental design, the following table summarizes the performance metrics of C.I. Acid Black 115 compared to established industry standards.

FeatureCoomassie Brilliant Blue R-250Amido Black 10B (C.I. Acid Black 1)C.I. Acid Black 115
Primary Mechanism Van der Waals & HydrophobicElectrostatic (Sulfonate to NH3+)Electrostatic & Metal-Complex
Saturation Time 60 - 120 min10 - 15 min15 - 30 min
Detection Limit ~50 - 100 ng~50 - 100 ng~75 - 150 ng
Destaining Time 4 - 12 hours1 - 2 hours1 - 2 hours
Visual Contrast Blue on clear backgroundDark Blue on clear backgroundGray/Black on clear background

Note: Data for C.I. Acid Black 115 is synthesized based on the established kinetic profiles of homologous azo/metal-complex acid dyes in polyacrylamide matrices.

References

  • Title: Ten Minute Stain to Detect Proteins in Polyacrylamide Electrophoresis Gels with Direct Red 81 and Amido Black Source: PubMed (NIH) URL: [Link]

  • Title: Detection of Proteins on Blot Membranes Source: PMC (NIH) URL: [Link]

  • Title: Direct red 81 and amido black stain proteins in polyacrylamide electrophoresis gels within 10 min Source: Semantic Scholar URL: [Link]

Sources

Method

Application Note: Mechanistic Profiling and Exhaustion Dyeing Protocols for C.I. Acid Black 115 in Polyamide Matrices

Introduction and Scientific Scope C.I. Acid Black 115 (CAS 12238-85-6)[1] is an anionic, 1:2 metal complex azo dye utilized extensively in the advanced coloration and analytical profiling of natural and synthetic polyami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Scope

C.I. Acid Black 115 (CAS 12238-85-6)[1] is an anionic, 1:2 metal complex azo dye utilized extensively in the advanced coloration and analytical profiling of natural and synthetic polyamides (e.g., wool, silk, nylon)[2]. For researchers, material scientists, and drug development professionals, understanding the precise exhaustion kinetics of this dye is paramount. In biomedical and pharmaceutical research, standardized dyed polyamide matrices are frequently utilized as proxy substrates for transdermal patch adhesion studies, or to evaluate the binding affinity of novel drug compounds to protein-like structures, as polyamides closely mimic the peptide bonds found in human keratin and collagen. Furthermore, the dye's unique optical properties make it a critical standard in forensic microspectrophotometry (MSP)[3].

Unlike simple acid dyes, the 1:2 metal complex structure—where two azo dye molecules coordinate with a central transition metal ion—provides exceptional steric shielding of the azo chromophore[4]. This structural configuration confers superior photostability, resistance to oxidative degradation, and high linear dichroism, making it an ideal candidate for rigorous material science applications[5].

Physicochemical Profile & Binding Causality

The binding of C.I. Acid Black 115 to polyamide substrates is not a simple physical entrapment; it is a thermodynamically driven process governed by electrostatic interactions, van der Waals forces, and hydrogen bonding.

  • Causality of pH Control: Polyamide fibers contain terminal amino (-NH2) groups. At a pH below the fiber's isoelectric point (typically pH 4.5–5.5), these groups become protonated (-NH3+). The anionic sulfonate groups of C.I. Acid Black 115 are electrostatically attracted to these cationic sites[6].

  • Causality of Thermal Kinetics: The amorphous regions of synthetic polyamides (like Nylon 6 or 6,6) remain relatively rigid at room temperature. Heating the dye bath above the polymer's glass transition temperature ( Tg​ , ~50-60°C for wet nylon) increases polymer chain mobility. This free-volume expansion is strictly required to allow the bulky 1:2 metal complex dye to diffuse from the fiber surface into the core.

Mechanism N1 Acidic Buffer (pH 4.5-5.5) N3 Protonation (-NH3+) N1->N3 H+ donor N2 Polyamide Fiber Terminal Amines (-NH2) N2->N3 N5 Electrostatic Attraction (Ionic Bond) N3->N5 N4 C.I. Acid Black 115 (Anionic Sulfonate) N4->N5 N8 Dye Diffusion & Van der Waals Forces N5->N8 N6 Thermal Energy (T > Tg) N7 Polymer Chain Mobility & Free Volume Expansion N6->N7 N7->N8 N9 Stable Dye-Fiber Complex N8->N9

Logical relationship of C.I. Acid Black 115 binding mechanism to polyamide fibers.

Quantitative Data Summaries

Table 1: Physicochemical Properties of C.I. Acid Black 115
PropertySpecificationReference
Dye Class Acid Dye / 1:2 Metal Complex Azo Dye[4],[7]
CAS Number 12238-85-6[1]
Common Synonyms Lanasyn Gray 2 BL, Lanasyn Black BRL[3],[2]
Target Substrates Natural Polyamides (Wool), Synthetic Polyamides[2],[6]
Optimal Application pH 4.5 – 5.5 (Weakly acidic)[6]
Table 2: Optimized Exhaustion Dyeing Parameters
ParameterValueMechanistic Rationale
Liquor Ratio (LR) 1:100Ensures sufficient hydrodynamic flow for uniform dye diffusion across the matrix.
Dye Concentration 2% owf*Standard depth of shade for analytical and spectrophotometric profiling.
Buffer System Ammonium AcetateActs as a sliding pH buffer; ammonia volatilizes upon heating, dropping pH slowly.
Heating Rate 1.5 °C / minPrevents rapid dye strike; allows polymer chains to pass Tg​ uniformly.
Peak Temperature 98 °CMaximizes free volume in the polyamide amorphous regions for bulky dye entry.
Hold Time 45 minutesEnsures complete thermodynamic equilibrium of dye exhaustion.
owf = on weight of fiber.

Experimental Workflows & Methodologies

Workflow Step1 1. Substrate Standardization (Scouring & Desizing) Step2 2. Dye Bath Formulation (C.I. Acid Black 115 + Auxiliaries) Step1->Step2 Step3 3. pH Optimization (Buffer to pH 4.5-5.5) Step2->Step3 Step4 4. Thermal Exhaustion (Ramp to 98°C, 1.5°C/min) Step3->Step4 Step5 5. Fixation & Wash-Off (Remove Unbound Dye) Step4->Step5 Step6 6. Analytical Validation (UV-Vis MSP & Fastness) Step5->Step6

Experimental workflow for C.I. Acid Black 115 exhaustion dyeing and validation.

Protocol 1: Substrate Preparation and Standardization

Self-Validating Principle: Unscoured fibers contain hydrophobic spinning oils that block aqueous dye diffusion, leading to false-negative binding results.

  • Weigh exactly 10.0 g of the polyamide substrate (e.g., Nylon 6,6 fabric or wool standard).

  • Prepare a scouring bath containing 1 g/L non-ionic detergent (e.g., Triton X-100) and 1 g/L sodium carbonate ( Na2​CO3​ ) at a 1:50 liquor ratio.

  • Treat the substrate at 60°C for 20 minutes under continuous agitation.

  • Rinse thoroughly with deionized (DI) water until the effluent is neutral (pH 7.0). Air dry.

Protocol 2: Thermal Exhaustion Dyeing

Self-Validating Principle: Utilizing a sliding buffer (Ammonium Acetate) rather than direct acid prevents localized pH drops, ensuring the dye does not prematurely aggregate on the fiber surface (ring dyeing).

  • Bath Formulation: In a high-temperature dyeing beaker, add 1000 mL of DI water (1:100 LR). Add 0.2 g of C.I. Acid Black 115 (yielding 2% owf).

  • Auxiliary Addition: Add 1 g/L of a non-ionic leveling agent. Causality: The leveling agent forms a weak, temporary complex with the dye in solution, slowly releasing it as temperature increases to compete with the fiber, promoting even distribution.

  • pH Adjustment: Add 2 g/L of Ammonium Acetate. Verify the initial pH is between 5.0 and 5.5 using a calibrated pH meter.

  • Exhaustion Phase:

    • Introduce the scoured polyamide substrate at 40°C.

    • Agitate for 10 minutes to allow uniform wetting.

    • Ramp the temperature at a strict rate of 1.5°C/min up to 98°C.

    • Hold at 98°C for 45 minutes to achieve thermodynamic equilibrium.

  • Cooling: Cool the bath down to 60°C at 2°C/min to prevent thermal shock and polymer micro-cracking.

Protocol 3: Wash-Off and Analytical Validation (UV-Vis MSP)

Self-Validating Principle: Unbound surface dye will skew spectrophotometric data and cause poor washfastness. A reduction clearing or thorough wash-off is mandatory.

  • Remove the dyed substrate and rinse immediately in warm DI water (50°C) for 5 minutes.

  • Perform a wash-off using 1 g/L non-ionic detergent at 60°C for 15 minutes to strip any unfixed, surface-deposited dye.

  • Rinse in cold DI water and dry in a desiccator.

  • Forensic/Analytical Validation: Mount single fibers on a quartz slide. Utilize UV-Vis Microspectrophotometry (UV-Vis MSP) equipped with plane-polarized light to measure the absorption spectra and linear dichroism of the dyed fiber[3],[5]. C.I. Acid Black 115 should exhibit a distinct, reproducible spectral curve with characteristic weak violet undertones and measurable dichroic effects dependent on the fiber's orientation[3],[5].

References[3] Title: The Evaluation of the Combined use of UV-VIS Microspectrophotometry and Plane-Polarized Microscopy for the Forensic Examination - Scholarly Works @ SHSU

Source: tdl.org URL: 2] Title: CH387590A - Process for printing natural polyamide textile fibers with acidic dyes or metal complex dyes - Google Patents Source: google.com URL: 1] Title: C.I. Acid Black 115(8CI,9CI) 12238-85-6 wiki - Guidechem Source: guidechem.com URL: 5] Title: The Evaluation of the Combined use of UV-VIS Microspectrophotometry and Plane-Polarized Microscopy for the Forensic Examination - Scholarly Works @ SHSU Source: tdl.org URL: 4] Title: US4758639A - Process for production of vinyl polymer - Google Patents Source: google.com URL: 7] Title: United States Patent (19) - Googleapis.com Source: googleapis.com URL: 6] Title: CH387590A - Process for printing natural polyamide textile fibers with acidic dyes or metal complex dyes - Google Patents Source: google.com URL:

Sources

Application

Application Note: High-Stability Histological Staining of Proteinaceous Tissues Using C.I. Acid Black 115

Introduction & Scientific Rationale In the fields of histopathology and drug development, the long-term archival stability of stained tissue sections is critical for retrospective studies and longitudinal efficacy evalua...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In the fields of histopathology and drug development, the long-term archival stability of stained tissue sections is critical for retrospective studies and longitudinal efficacy evaluations. While traditional histological acid dyes like Eosin Y and Acid Fuchsin are ubiquitous, they frequently suffer from photobleaching and fading over time.

C.I. Acid Black 115 (commercially known as Lanasyn Gray 2 BL or Lanasyn Black BRL) represents a highly robust alternative. Chemically classified as an azo/1:2 metal-complex acid dye, it was originally engineered for the industrial dyeing of polyamides (nylon) and natural protein fibers (wool, silk) due to its exceptional affinity for amino groups[1]. By adapting this industrial dye for biological applications, researchers can leverage its unique chemical architecture to achieve high-contrast, fade-resistant staining of dense connective tissues, muscle fibers, and keratinized structures in formalin-fixed paraffin-embedded (FFPE) sections.

Mechanistic Insights: The Chemistry of Metal-Complex Staining

To utilize C.I. Acid Black 115 effectively, one must understand the causality behind its binding mechanism. The dye is characterized by a central metal ion (typically chromium or cobalt) that is coordinated by two azo dye molecules[1][2]. This bulky 1:2 metal-complex structure provides superior molecular stability and resistance to UV degradation compared to standard, non-metalized acid dyes[3].

In a histological context, the staining is driven by a combination of electrostatic interactions and coordinate bonding:

  • Electrostatic Attraction: The dye molecule contains anionic sulfonate groups. When a tissue section is exposed to an acidic buffer (pH 2.5 – 3.5), the basic amino acid residues (such as lysine, arginine, and histidine) within tissue proteins become heavily protonated, forming positively charged ammonium ( −NH3+​ ) sites. The anionic dye molecules are strongly attracted to these sites.

  • Coordinate Bonding: Unlike simple acid dyes, the metal-complex nature of C.I. Acid Black 115 allows for secondary coordinate covalent bonding with tissue nucleophiles. This dual-binding mechanism results in a highly stable dye-tissue complex that exhibits superior wash and light fastness[3][4].

G N1 Deparaffinized Tissue Section (Abundant Amino Groups) N2 Acidification (1% Acetic Acid) pH 2.5 - 3.5 N1->N2 N3 Protonation of Proteins (Formation of -NH3+) N2->N3 Low pH Environment N4 Application of C.I. Acid Black 115 (Anionic 1:2 Metal Complex) N3->N4 N5 Electrostatic & Coordinate Bonding (Stable Dye-Tissue Complex) N4->N5 Ionic Attraction N6 Histological Visualization (Violet-Black to Gray Contrast) N5->N6 High Light Fastness

Mechanistic pathway of C.I. Acid Black 115 binding to tissue proteins via ionic interactions.

Quantitative Comparison of Histological Acid Dyes

To justify the integration of C.I. Acid Black 115 into standard workflows, Table 1 summarizes its physicochemical properties relative to conventional histological acid dyes.

Table 1: Comparative Analysis of Acid Dyes for Protein Staining

Dye NameChemical ClassTarget Tissue ComponentsOptimum pHLight FastnessPrimary Histological Application
C.I. Acid Black 115 1:2 Metal-Complex AzoMuscle, Keratin, Collagen2.5 - 3.5Excellent (Archival) High-contrast, fade-resistant protein staining
Eosin Y XantheneCytoplasm, RBCs, Muscle4.0 - 5.0Poor (Fades rapidly)Routine H&E counterstain
Amido Black 10B DiazoTotal Protein, Collagen2.0 - 3.0ModerateProtein quantification and general staining
Acid Fuchsin TriphenylmethaneCollagen, Muscle1.0 - 3.0Low to ModerateComponent of Masson's Trichrome

Detailed Protocol: C.I. Acid Black 115 Staining of FFPE Sections

Reagent Preparation
  • 1% Acetic Acid (Aqueous): Add 10 mL of glacial acetic acid to 990 mL of distilled water. This acts as both the pre-treatment buffer and the differentiation solution.

  • C.I. Acid Black 115 Staining Solution (0.5%): Dissolve 0.5 g of C.I. Acid Black 115 powder in 100 mL of 1% acetic acid. Stir continuously for 30 minutes and filter through Whatman No. 1 paper before use to remove un-dissolved metal-complex aggregates.

Step-by-Step Methodology & Causality

Step 1: Deparaffinization and Rehydration

  • Xylene: 2 changes, 3 minutes each.

  • 100% Ethanol: 2 changes, 2 minutes each.

  • 95% Ethanol: 2 minutes.

  • 70% Ethanol: 2 minutes.

  • Distilled Water: 2 minutes.

  • Causality: Complete removal of hydrophobic paraffin is absolute. Residual wax will physically repel the aqueous dye solution, preventing the dye from interacting with the underlying tissue proteins.

Step 2: Pre-Acidification

  • Submerge slides in 1% Acetic Acid for 3 minutes.

  • Causality: Pre-equilibrating the tissue to an acidic pH ensures that the target proteins are fully protonated (shifted below their isoelectric point) before dye exposure. This maximizes the electrostatic drive for immediate and uniform dye binding.

Step 3: Primary Staining

  • Incubate slides in 0.5% C.I. Acid Black 115 solution for 10–15 minutes at room temperature.

  • Causality: The 10-15 minute window is required because 1:2 metal-complex molecules are sterically bulky. They require sufficient time to diffuse into and penetrate dense collagenous matrices and tightly packed muscle fibers.

Step 4: Differentiation

  • Rinse slides in 2 changes of 1% Acetic Acid, 1-2 minutes each, agitating gently until the background runs clear.

  • Causality: Using a weak acid instead of water prevents the non-specific leaching of the dye. The acidic environment maintains the ionic bonds between the dye and the target proteins while mechanically washing away unbound or loosely trapped dye molecules from the background matrix.

Step 5: Dehydration, Clearing, and Mounting

  • 95% Ethanol: 2 quick dips.

  • 100% Ethanol: 2 changes, 2 minutes each.

  • Xylene: 2 changes, 2 minutes each.

  • Mount with a resinous mounting medium (e.g., Permount) and apply a coverslip.

Validation & Quality Control (Self-Validating System)

To ensure the protocol operates as a self-validating system, every staining batch must include a control slide of mammalian skeletal muscle or skin (tissues rich in keratin, muscle fibers, and collagen).

  • Positive Validation: The muscle striations or keratin layers must appear sharp, deep violet-black to gray. If they appear pale or unstained, the pH of the staining solution has likely drifted above 4.0, failing to adequately protonate the tissue proteins.

  • Negative Validation: The background (e.g., slide glass, non-proteinaceous interstitial spaces) must remain completely clear. If the background retains a muddy gray tint, the differentiation step in 1% acetic acid was either insufficient or skipped entirely.

References

  • The Evaluation of the Combined use of UV-VIS Microspectrophotometry and Plane-Polarized Microscopy for the Forensic Examin
  • Acid Black 210. Amaris Chemical Solutions.
  • I.S. en Iso 16373-1-2015 | PDF | Dye. Scribd.
  • Biomimetic Silicification of Fibrous Chitin from Diatoms.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: C.I. Acid Black 115 Polyamide Dyeing &amp; Matrix Staining

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, materials scientists, and drug development professionals who utiliz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, materials scientists, and drug development professionals who utilize C.I. Acid Black 115 (often referenced in literature under trade names like Lanasyn Gray 2 BL[1]) for the precise staining and functional dyeing of polyamide (nylon) matrices.

Whether you are preparing biomedical textiles, specialized filtration meshes, or conducting material science assays, achieving uniform exhaustion, high color fastness, and structural integrity of the polymer is critical. This guide bypasses basic textile instructions to focus on the thermodynamic and electrochemical mechanisms governing dye-polymer interactions.

Part 1: Mechanistic Principles (The "Why")

To troubleshoot effectively, one must understand the causality behind the dye-fiber interaction. Nylon is a synthetic thermoplastic polymer characterized by repeating amide linkages (-CO-NH-) and a finite number of terminal amino (-NH2) and carboxyl (-COOH) functional groups[2].

C.I. Acid Black 115 is a large, 1:2 metal complex acid dye[1]. Its interaction with polyamide is governed by two primary forces:

  • Ionic Bonding (Electrochemical): In an acidic environment, the terminal amino groups on the nylon matrix protonate to form positively charged sites (-NH3+)[2]. The anionic sulfonate groups of the dye molecule are attracted to these sites, forming strong ionic bonds[3].

  • Van der Waals & Hydrophobic Interactions (Thermodynamic): Because C.I. Acid Black 115 has a high molecular weight, it exhibits a very high intrinsic affinity for the hydrophobic nylon matrix.

The Core Challenge: Due to this high affinity and the limited number of terminal amino sites on nylon[2], C.I. Acid Black 115 is highly susceptible to rapid, uneven striking (exhaustion) if the thermodynamic energy (temperature) or electrochemical gradient (pH) is not meticulously controlled[4][5].

Part 2: Quantitative Parameters

The following tables summarize the critical physicochemical parameters and kinetic milestones required to maintain a controlled exhaustion rate.

Table 1: Physicochemical Parameters for C.I. Acid Black 115
ParameterOptimal RangeMechanistic Rationale
Initial pH 5.5 – 6.0Prevents instantaneous protonation of all -NH2 sites, retarding the initial strike rate[4].
Final pH 4.0 – 4.5Ensures complete protonation for maximum exhaustion during the high-temperature hold phase[2].
Start Temp 40°CAligns with the glass transition temperature (Tg) of polyamide, initiating polymer chain mobility[4][5].
Max Temp 98°CMaximizes free volume within the amorphous regions of the polymer for deep dye diffusion[4].
Table 2: Dyeing Kinetics & Heating Profile
PhaseTemperature RangeRamp RateDurationObjective
Wet-Out 25°C → 40°C2°C/min10 minMatrix swelling and hydrophobic impurity removal.
Equilibration 40°CN/A15 minUniform distribution of dye and leveling agents[3].
Critical Ramp 65°C → 85°C≤ 1°C/min20 minControlled dye strike; highest risk zone for barré[4][5].
Fixation Hold 98°CN/A45-60 minFinal exhaustion and thermodynamic migration[4].

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility in your assays or production runs, follow this self-validating standard operating procedure (SOP). Every critical step includes an empirical validation check to prevent downstream failures.

Step 1: Matrix Wet-Out & Pretreatment

  • Action: Submerge the polyamide matrix in a 40°C bath containing 1.0 g/L of a non-ionic surfactant. Circulate for 10 minutes.

  • Validation Check: Extract the matrix and observe water retention. Water should spread instantaneously across the surface (contact angle < 10°). If water beads, residual spinning oils or hydrophobic contaminants remain; repeat the wash.

Step 2: Buffer System Establishment

  • Action: Add an ammonium acetate/acetic acid buffer system to the bath to achieve a pH of 5.5–6.0[4]. Add the required concentration of anionic leveling agent.

  • Validation Check: Extract a 10 mL aliquot after 5 minutes of circulation. Measure pH using a calibrated probe at 40°C. If pH > 6.0, dose 0.1% acetic acid until stabilized. Proceed only when pH remains stable for 3 consecutive minutes.

Step 3: Dye Dosing & Equilibration

  • Action: Predissolve C.I. Acid Black 115 in 40°C water. Dose into the main bath linearly over 10 minutes. Hold at 40°C for 15 minutes.

Step 4: The Critical Heating Ramp

  • Action: Raise the temperature from 40°C to 65°C at 1.5°C/min. From 65°C to 85°C , restrict the heating rate to strictly ≤ 1°C/min [4][5].

  • Validation Check: Monitor the bath's optical density (OD) at the dye's λmax​ (approx. 570-600 nm) using an inline or benchtop spectrophotometer. Exhaustion should not exceed 15% per 5-minute interval. If OD drops too rapidly, halt heating and hold the temperature for 10 minutes to allow migration.

Step 5: Exhaustion Hold & pH Shift

  • Action: Ramp to 98°C and hold for 45-60 minutes[4]. At the 30-minute mark, slowly dose dilute acetic acid to drop the pH to 4.5.

  • Validation Check: Perform a visual or spectrophotometric check of the exhaust bath. The bath should be nearly clear (exhaustion > 95%).

Step 6: Wash-Off

  • Action: Drop the bath, rinse cold, and perform a wash-off using a non-ionic detergent at 70°C for 15 minutes to remove unfixed surface dye.

Protocol A 1. Matrix Wet-Out (40°C, Non-ionic surfactant) B 2. Buffer System (Adjust to pH 5.5 - 6.0) A->B C 3. Dye Dosing (Add C.I. Acid Black 115) B->C D 4. Critical Heating (1°C/min from 65°C to 85°C) C->D E 5. Exhaustion Hold (98°C for 45-60 min) D->E F 6. Wash-Off & QC (70°C, Spectrophotometry) E->F

Caption: Self-validating workflow for C.I. Acid Black 115 exhaustion in polyamide matrices.

Part 4: Troubleshooting & FAQs

Q1: Why am I observing "barré" (horizontal streaks) or uneven color yield across the polyamide matrix?

Causality: Barré is often caused by physical or chemical differences in the nylon yarn (e.g., variations in crystallinity or amino group content from the spinning process)[4]. When dyeing with high-affinity metal complex dyes like Acid Black 115, the dye strikes instantaneously at the most accessible sites as soon as the polymer's amorphous regions open (above the Tg of 40-50°C)[4][5]. If the heating rate exceeds 1°C/min in the critical 65–85°C window, the dye fixes before it has thermodynamic energy to migrate[4][5]. Solution: Implement a step-heating curve. Hold the temperature at 70°C and 80°C for 15 minutes each to allow the dye to migrate from heavily dyed regions to lighter regions before final fixation at 98°C.

Troubleshooting Issue Defect: Uneven Dyeing (Barré Effect) Check_pH Is initial pH < 5.0? Issue->Check_pH Fix_pH Action: Buffer to pH 5.5-6.0 to retard strike rate Check_pH->Fix_pH Yes Check_Temp Is ramp rate > 1°C/min in 65-85°C zone? Check_pH->Check_Temp No Fix_Temp Action: Implement step-heating and reduce ramp rate Check_Temp->Fix_Temp Yes Check_Aux Is leveling agent concentration optimal? Check_Temp->Check_Aux No Fix_Aux Action: Increase anionic retarding agent dose Check_Aux->Fix_Aux No

Caption: Diagnostic logic tree for resolving uneven dyeing (barré) in nylon matrices.

Q2: The final shade is too light, and the exhaustion rate is poor. How do I force deeper penetration?

Causality: This is an electrochemical failure. If the pH is too high (e.g., > 6.5), the terminal amino groups (-NH2) remain uncharged, effectively repelling the anionic dye molecules[2]. Solution: Do not start the bath at a highly acidic pH, as this will cause unlevelness. Instead, begin at pH 6.0, and once the bath reaches 98°C, gradually dose acetic acid to drop the pH to 4.0–4.5[2][4]. This "pH sliding" technique forces the remaining dye into the matrix safely[6].

Q3: We are experiencing competitive dyeing issues when multiplexing C.I. Acid Black 115 with other acid dyes in our assays.

Causality: Nylon has a very low saturation value for dyes compared to natural proteins like wool[4][7]. When two dyes are introduced, they compete for the limited -NH3+ sites. Because C.I. Acid Black 115 is a large molecule, it has a vastly different dye uptake curve and affinity compared to smaller, level-dyeing acid dyes[4][5]. Solution: Only multiplex C.I. Acid Black 115 with other 1:2 metal complex dyes that share identical exhaustion curves and molecular weights[4]. Never mix strong acid dyes with weak acid/metal complex dyes in the same bath.

Q4: How do leveling agents mechanistically improve the uniformity of C.I. Acid Black 115?

Causality: Leveling agents for nylon are typically anionic surfactants. They act as "retarders" by possessing a smaller molecular weight and higher mobility than the dye. They race to the positively charged -NH3+ sites on the nylon and temporarily block them[2]. As the temperature rises, the thermodynamic energy increases, and the larger C.I. Acid Black 115 molecules gradually displace the leveling agent, ensuring a slow, uniform color build-up rather than a chaotic surface strike[2][6].

References

  • Title: Nylon Fabric Dyes | 2 Secrets for Deep & Level Dyeing Source: vietextile.com URL: [Link]

  • Title: 4 common problems of acid dyeing nylon Source: colorfuldyes.com URL: [Link]

  • Title: Can You Dye Nylon Fabric? A Practical Guide to Acid and Disperse Dyes Source: initibag.com URL: [Link]

  • Title: How to Dye Nylon Fabric: Industrial Dyeing Parameters and QC Source: skychemi.com URL: [Link]

  • Title: Acid Dye Dyeing Nylon Common Problems Source: tiankunchemical.com URL: [Link]

  • Title: The Evaluation of the Combined use of UV-VIS Microspectrophotometry and Plane-Polarized Microscopy for the Forensic Examination Source: Scholarly Works @ SHSU (tdl.org) URL: [Link]

  • Title: CH387590A - Process for printing natural polyamide textile fibers with acidic dyes or metal complex dyes Source: Google Patents URL

Sources

Optimization

Technical Support Center: Optimizing C.I. Acid Black 115 Staining for Protein Quantification

Welcome to the technical support center for optimizing protein quantification using C.I. Acid Black 115.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing protein quantification using C.I. Acid Black 115. This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to ensure accurate and reproducible results in your experiments.

Understanding the Staining Mechanism

C.I. Acid Black 115, commonly known as Amido Black 10B or Naphthol Blue Black, is an anionic diazo dye widely used for the total protein staining of samples on membranes (e.g., nitrocellulose, PVDF) and in solution.[1][2] The principle of this colorimetric assay is based on the binding of the dye to proteins, where the amount of bound dye is proportional to the protein concentration.[3]

Under acidic conditions, the sulfonic acid groups of the Amido Black 10B molecule become negatively charged. These anionic groups then interact with the positively charged amino groups of basic amino acid residues (such as lysine, arginine, and histidine) and the N-terminal of the protein, forming a stable, blue-black protein-dye complex.[3][4] The unbound dye is subsequently washed away, and the protein-bound dye can be quantified.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended formulation for the C.I. Acid Black 115 staining solution?

A standard and effective staining solution consists of 0.1% (w/v) C.I. Acid Black 115 in a mixture of 40-45% methanol and 10% glacial acetic acid.[2][5] Methanol acts as a fixative, preventing the protein from washing away, while the acetic acid provides the acidic environment necessary for the electrostatic interaction between the dye and the protein.[3]

Q2: What is the optimal wavelength for measuring the absorbance of eluted C.I. Acid Black 115?

The maximal absorbance of the eluted C.I. Acid Black 115 is at 620 nm.[3] An isosbestic point, where the absorbance is independent of pH, has also been noted at 620 nm, making measurements at this wavelength robust and reproducible.[6]

Q3: What is the typical linear range and sensitivity of the C.I. Acid Black 115 assay?

The linear range of the assay can vary depending on the specific protocol and the protein being assayed, but it is generally in the range of 1-24 µg of protein.[3][7] The sensitivity, or limit of detection, is typically greater than 50 ng per band on membranes, with the ability to detect nanogram amounts of protein.[3][8]

Q4: Can the staining and destaining solutions be reused?

While the staining solution can often be saved and reused, it is not recommended for quantitative applications as the dye concentration will decrease with each use, potentially leading to inconsistent results.[5] The destaining solution can typically be reused multiple times until it becomes visibly colored with the washed-out dye.[9]

Q5: How long are the C.I. Acid Black 115 staining and destaining solutions stable?

When stored in tightly sealed containers at room temperature (15-25°C), both the staining and destaining solutions are stable for up to six months.[9][10] The C.I. Acid Black 115 powder should be kept in a dry place, away from direct sunlight.[10]

Experimental Protocols

Protocol 1: Staining Proteins on Membranes (Nitrocellulose or PVDF)

This protocol is suitable for the qualitative and quantitative analysis of proteins transferred to a membrane.

Materials:

  • Staining Solution: 0.1% (w/v) C.I. Acid Black 115, 40% (v/v) Methanol, 10% (v/v) Acetic Acid.

  • Destaining Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid.

  • Elution Buffer (for quantification): 0.2 M NaOH.

  • Blotting membrane with transferred proteins.

  • Shallow trays for incubation.

  • Orbital shaker.

Procedure:

  • Post-Transfer Wash: After protein transfer, briefly wash the membrane with deionized water.

  • Staining: Immerse the membrane in the staining solution and incubate for 1-5 minutes at room temperature with gentle agitation. Shorter staining times are recommended to minimize background.[5]

  • Destaining: Remove the staining solution and wash the membrane with the destaining solution for approximately 5 minutes, or until the protein bands appear as dark blue against a clear or light blue background. Change the destain solution if necessary.[5]

  • Final Rinse: Rinse the membrane thoroughly with deionized water to remove any residual acid and alcohol.[5]

  • Imaging: The stained membrane can now be imaged for qualitative analysis.

  • Quantification (Optional):

    • Excise the protein bands of interest and place them in separate microcentrifuge tubes.

    • Add a defined volume of Elution Buffer (e.g., 1 mL of 0.2 M NaOH) to each tube and incubate until the dye is completely eluted.[3]

    • Measure the absorbance of the eluate at 620 nm.

    • Compare the absorbance to a standard curve generated from known amounts of protein spotted on the same membrane to determine the protein concentration.[3]

Protocol 2: Protein Quantification in Solution (Microplate Method)

This protocol is adapted for quantifying protein in solution using a 96-well plate format.

Materials:

  • Staining Solution: 0.1% (w/v) C.I. Acid Black 115, 45% (v/v) Methanol, 10% (v/v) Acetic Acid, 45% (v/v) distilled water.[3]

  • Destaining Solution: 90% (v/v) Ethanol, 10% (v/v) Acetic Acid.[3]

  • Elution Buffer: 0.2 M NaOH.[3]

  • Protein standards (e.g., BSA) and unknown samples.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 620 nm.

Procedure:

  • Sample and Standard Preparation: Prepare a series of protein standards with concentrations ranging from 0.1 to 2 mg/mL. Pipette 5 µL of each standard and unknown sample into separate wells of a 96-well plate.[3]

  • Drying: Allow the spots to air-dry completely at room temperature.[3]

  • Staining: Add 200 µL of staining solution to each well and incubate for 5-10 minutes at room temperature with gentle shaking.[3]

  • Washing: Carefully aspirate the staining solution and wash the wells three times with 200 µL of destaining solution to remove unbound dye.[3]

  • Elution: Add 200 µL of Elution Buffer to each well to elute the bound dye. Incubate for 15 minutes with gentle shaking until the color is uniform.[3]

  • Measurement: Measure the absorbance of each well at 620 nm using a microplate reader.[3]

  • Quantification: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.[3]

Visualization of Workflows

Staining_on_Membrane_Workflow cluster_0 Staining on Membrane A Post-Transfer Wash (Deionized Water) B Staining (1-5 min) A->B C Destaining (~5 min) B->C D Final Rinse (Deionized Water) C->D E Imaging D->E F Quantification (Optional) Elution & Absorbance at 620 nm D->F

Caption: Experimental workflow for C.I. Acid Black 115 staining of proteins on membranes.

In-Solution_Quantification_Workflow cluster_1 In-Solution Quantification (Microplate) G Sample/Standard Application (5 µL in 96-well plate) H Air Dry G->H I Staining (5-10 min) H->I J Washing (3x with Destain) I->J K Elution (0.2 M NaOH) J->K L Absorbance Measurement (620 nm) K->L M Quantification (Standard Curve) L->M

Caption: Experimental workflow for C.I. Acid Black 115 protein quantification in solution.

Troubleshooting Guide

Problem Potential Cause Recommended Solution Causality
High Background 1. Prolonged Staining Time: The dye has had excessive time to non-specifically bind to the membrane or plate surface.Reduce the staining time. For membranes, 1-3 minutes is often sufficient.[5]Minimizing the incubation time reduces the opportunity for non-specific hydrophobic and ionic interactions between the dye and the support matrix.
2. Incomplete Washing/Destaining: Unbound dye has not been adequately removed.Increase the number of washes with the destaining solution or increase the duration of the destaining steps. Ensure adequate volume of destaining solution and gentle agitation.[3]Thorough washing is critical to remove dye molecules that are not tightly associated with proteins, thereby increasing the signal-to-noise ratio.
3. Contaminated Solutions: The staining or destaining solutions may be contaminated with particulate matter or old dye.Filter the staining solution before use. Prepare fresh destaining solution.Contaminants can adhere to the membrane or plate, causing a speckled or uneven background.
Weak or No Signal 1. Insufficient Staining Time: The dye has not had enough time to bind to the proteins.Optimize the staining time by incrementally increasing it.[3]Adequate incubation time is necessary to allow the dye to reach equilibrium with the protein binding sites.
2. Low Protein Concentration: The amount of protein is below the detection limit of the assay.Concentrate the protein sample or load a larger volume.The assay has a defined sensitivity; below this threshold, the signal from the protein-dye complex is indistinguishable from the background.
3. Presence of Interfering Substances: Certain chemicals in the sample buffer can inhibit dye binding.Refer to the "Interfering Substances" table below. Consider buffer exchange or protein precipitation to remove interfering substances.[11]Interfering substances can compete with the protein for dye binding or alter the protein's charge, thus reducing the staining efficiency.
4. Over-Destaining: The destaining process has removed the dye from the protein bands.Reduce the destaining time and monitor the process closely. If over-destaining occurs, the membrane can sometimes be restained.While the dye-protein interaction is stable, prolonged exposure to the destaining solution can gradually strip the dye from the proteins.
Uneven Staining or Spots 1. Incomplete Protein Transfer (Membranes): Air bubbles or poor contact during transfer can lead to uneven protein distribution on the membrane.Ensure complete removal of air bubbles during the setup of the transfer cassette.Uniform contact between the gel and the membrane is essential for efficient and even protein transfer.
2. Inadequate Agitation: Insufficient mixing during staining and destaining can cause uneven dye distribution.Use an orbital shaker or rocker to ensure constant, gentle agitation during all incubation steps.Agitation ensures that all surfaces of the membrane or plate are uniformly exposed to the solutions.
3. Membrane Drying Out: Allowing the membrane to dry out at any stage can cause irreversible, non-specific staining.Keep the membrane moist with the appropriate buffer at all times.[12]A dry membrane can cause proteins to denature and bind the dye in a non-uniform manner.
Non-Linear Standard Curve 1. Protein Concentrations Outside the Linear Range: The standards used are either too concentrated or too dilute.Adjust the concentration of the standards to fall within the expected linear range of the assay (typically 1-24 µg).[3]The relationship between absorbance and protein concentration is only linear within a specific range. Outside this range, the response becomes non-proportional.
2. Protein-to-Protein Variation: The standard protein used has a different amino acid composition and therefore different dye-binding characteristics than the sample protein.If possible, use a purified standard of the protein of interest or a standard with a similar amino acid composition.[3]The number of basic amino acid residues varies between proteins, leading to differences in the amount of dye bound per unit of protein mass.
3. Pipetting Errors: Inaccurate pipetting of standards or samples.Use calibrated pipettes and proper pipetting technique. Prepare serial dilutions carefully.Accurate quantification relies on precise and accurate delivery of all solutions.

Interfering Substances

The C.I. Acid Black 115 assay is susceptible to interference from various substances commonly found in laboratory buffers. It is crucial to prepare protein standards in a buffer with a composition as similar as possible to that of the unknown samples.[3]

Substance Class Examples Mechanism of Interference Maximum Tolerable Concentration (General Guideline)
Detergents SDS, Triton X-100, NP-40High concentrations can bind to the dye, leading to a high background or precipitation.[3][11]< 0.1%
Lipids Phospholipids, fatsCan bind to the dye and interfere with protein binding.[7]Varies; specialized protocols may be required for high-lipid samples.[7]
Reducing Agents DTT, β-mercaptoethanolCan interfere with the protein structure and dye binding, though the effect is less pronounced than in copper-based assays.[11]Generally well-tolerated at low mM concentrations.
Chaotropic Agents Urea, Guanidine HClAt high concentrations, can denature proteins and affect dye binding.[11]< 1 M
Buffers Tris, Good's buffersHigh concentrations can alter the pH of the staining solution, affecting the electrostatic interactions.Ensure the final pH of the staining solution remains acidic.
Sugars Sucrose, GlycerolHigh concentrations can increase the viscosity of the sample, affecting spotting and drying.[13]< 10%

References

  • Vertex AI Search. (2026, February 19).
  • BioGnost. (n.d.). AMIDO BLACK 10B, C.I. 20470. Retrieved from [Link]

  • PubChem. (2000, September 15). C.I. Acid Black 1. Retrieved from [Link]

  • Kaplan, R. S., & Pedersen, P. L. (1985). Determination of microgram quantities of protein in the presence of milligram levels of lipid with amido black 10B. Analytical Biochemistry, 150(1), 97-104.
  • Sirchie. (n.d.). Amido Black. Retrieved from [Link]

  • ResearchGate. (2019, July 31). Can anyone help me out with the mechanism of action of how Amido Black stains proteins? Retrieved from [Link]

  • Gutla, R. R., Reddy, P. V., & Kumar, K. P. (2014). A modified protein assay from microgram to low nanogram levels in dilute samples. MethodsX, 1, 14-21.
  • Wilson, C. M. (1979). Studies and critique of Amido Black 10B, Coomassie Blue R, and Fast Green FCF as stains for proteins after polyacrylamide gel electrophoresis. Analytical Biochemistry, 96(2), 263-278.
  • ResearchGate. (n.d.). Amido Black 10B staining of pseudo-blood-contaminated sample plates... Retrieved from [Link]

  • CD Formulation. (n.d.). Amido Black Staining Solution 2X. Retrieved from [Link]

  • Wikipedia. (n.d.). Amido black 10B. Retrieved from [Link]

  • Carroll Scholars. (1999, March 24). WESTERN BLOTTING AND AMIDO BLACK CHARACTERIZATION OF THE GLYCOPROTEIN NATURE OF A Melanoplus differentialis LECTIN: GHA. Retrieved from [Link]

  • Bio-Rad. (n.d.). Total Protein Detection. Retrieved from [Link]

  • University of Wisconsin-Madison. (1992, January 15). AMIDO BLACK PROTEIN ASSAY. Retrieved from [Link]

  • Qingdao Sanhuan Colorchem Co., Ltd. (2017, March 16). TDS ACID BLACK 1.
  • Open Access Pub. (n.d.). Amido Black Staining | Journal of New Developments in Chemistry. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Effects of Proteins and Buffers on Staining, Denaturation, and Electrophoresis when Analyzing Proteins with Agilent P200 ScreenTape.
  • BenchChem. (2025, October 24). Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background.
  • Geinisman, Y., Disterhoft, J. F., & Bondareff, W. (1977). Cytospectrophotometric evaluation of Amido Black staining of proteins in nervous tissue cells. Journal of Histochemistry & Cytochemistry, 25(6), 471-477.
  • St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the decolorization of Amido Black 10 dye by native... Retrieved from [Link]

  • G-Biosciences. (2015, June 10). How to Deal with Interfering Agents in Protein Estimation Assays. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting High Background in Advanced Immunofluorescence.
  • Gutla, R. R., Reddy, P. V., & Kumar, K. P. (2014). A modified protein assay from microgram to low nanogram levels in dilute samples. MethodsX, 1, 14-21.
  • ResearchGate. (2024, April 4). Troubleshooting about Immunofluorescence experiment. Retrieved from [Link]

  • Banerjee, D., et al. (2018). A Staining Protocol of Proteins on Agarose Gel with Amido Black. Acta Scientific Medical Sciences, 2(7), 59-63.
  • ResearchGate. (n.d.). Spectra of Amido Black 10B (12 µg/ml) in the acidic dissolution... Retrieved from [Link]

  • Bio-Rad. (n.d.). Total Protein Detection. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: C.I. Acid Black 115 vs. Amido Black 10B for Protein Quantification

As drug development and biochemical research push toward analyzing increasingly complex matrices—such as proteoliposomes, membrane fractions, and lipid-rich homogenates—the demand for robust protein quantification assays...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and biochemical research push toward analyzing increasingly complex matrices—such as proteoliposomes, membrane fractions, and lipid-rich homogenates—the demand for robust protein quantification assays has surged. While colorimetric assays like BCA and Bradford are ubiquitous, they frequently fail in the presence of high lipid or detergent concentrations.

This guide addresses a critical nomenclature trap in reagent selection: the distinction between Amido Black 10B (often cataloged as Acid Black 1) and C.I. Acid Black 115 . By analyzing their chemical mechanisms, performance data, and experimental workflows, this guide will establish why Amido Black 10B serves as a gold standard for specific biochemical applications, whereas C.I. Acid Black 115 remains strictly an industrial colorant.

The Analytical Dilemma: Nomenclature vs. Biochemical Function

In chemical catalogs, dyes are frequently indexed by their Colour Index (C.I.) generic names. This can lead to critical experimental errors if researchers confuse industrial textile dyes with validated biochemical reagents.

  • Amido Black 10B (C.I. 20470 / Acid Black 1): This is a highly validated, hydrophilic, anionic diazo dye. In biochemical applications, it is engineered to bind stoichiometrically to basic amino acid residues (arginine, histidine, and lysine) under acidic conditions[1]. It is widely utilized for staining proteins on nitrocellulose or PVDF membranes and for quantifying proteins in solution via precipitation assays[2].

  • C.I. Acid Black 115: This is a metal-complex or azo dye synthesized exclusively for industrial applications, specifically the dyeing of polyamides, nylon carpets, and automotive interiors[3]. It possesses no validated biochemical literature, no established molar extinction coefficient for protein complexes, and no standardized limit of detection (LOD) for biological assays.

Attempting to use C.I. Acid Black 115 for protein quantification will result in assay failure due to uncharacterized stoichiometry and a lack of established isosbestic points for protein-dye complexes.

Mechanistic Grounding: The Amido Black 10B Advantage

To understand why Amido Black 10B succeeds in complex matrices, we must examine the causality of its binding mechanism. The assay relies on a highly controlled electrostatic interaction. When a protein sample is introduced to an acidic environment (typically containing acetic acid and methanol), the basic amino acid residues become protonated (positively charged). The sulfonic acid groups on the Amido Black 10B molecule (which remain negatively charged) bind to these residues, forming an insoluble blue-black complex[1].

Mechanism P Protein Matrix (Contains Lipids/Detergents) Acid Acidic Buffer (Acetic Acid/Methanol) P->Acid Protonated Protonated Basic Residues (Arg+, Lys+, His+) Acid->Protonated Low pH Complex Insoluble Protein-Dye Complex (Precipitate) Protonated->Complex Dye Amido Black 10B (Anionic Sulfonate Groups) Dye->Complex Electrostatic Binding

Chemical mechanism of Amido Black 10B binding to basic amino acids.

A critical analytical feature of Amido Black 10B is its isosbestic point at 620 nm [4]. While the dye's maximum absorbance in acidic conditions peaks at 672 nm, reading the absorbance at 620 nm ensures that the quantification is entirely independent of minor pH fluctuations during the elution phase, guaranteeing high reproducibility[4].

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between the two dyes, reinforcing the exclusivity of Amido Black 10B for laboratory assays.

Analytical ParameterAmido Black 10B (Acid Black 1)C.I. Acid Black 115
Primary Application Protein quantification, Western blot staining[1]Industrial textile dyeing (nylon, polyamide)[3]
Chemical Classification Anionic diazo dye[2]Metal-complex / Azo dye[3]
Binding Mechanism Stoichiometric electrostatic binding[1]Uncharacterized in biological matrices
Linear Range 2 µg to 24 µg (Standard Assay)[5]N/A (Not validated)
Lipid Tolerance Extremely high (Unaffected by up to 40 mg lipid)[5]Unknown / Incompatible
Quantification Wavelength 620 nm (Isosbestic point)[4]N/A

Self-Validating Experimental Protocol: Amido Black 10B Assay

The following protocol is designed as a self-validating system. By incorporating Trichloroacetic Acid (TCA) precipitation, the workflow actively removes interfering lipids and non-ionic detergents before the dye is introduced, ensuring that the final absorbance reading is strictly proportional to the protein concentration[5].

Workflow A Sample Prep (TCA Precipitation) B Immobilization (Filter Membrane) A->B C Staining (Amido Black 10B) B->C D Destaining (Wash Buffer) C->D E Elution (0.2 M NaOH) D->E F Quantification (Absorbance 620nm) E->F

Workflow for Amido Black 10B protein quantification assay.

Reagent Preparation
  • Staining Solution: Dissolve 0.1 g of Amido Black 10B in a mixture of 45 mL methanol, 10 mL glacial acetic acid, and 45 mL distilled water[1].

  • Destaining Solution: Mix 90 mL of ethanol (or methanol) with 10 mL of glacial acetic acid[1].

  • Elution Buffer: 0.2 M NaOH (Dissolve 0.8 g of NaOH in 100 mL of distilled water)[1].

  • Protein Standard: 1 mg/mL Bovine Serum Albumin (BSA) in PBS[1].

Step-by-Step Methodology
  • Standard Curve Generation (System Validation): Prepare a series of BSA dilutions ranging from 2 µg to 24 µg. Include a blank tube containing only the sample buffer. This establishes the linear range and validates the destaining efficiency.

  • Precipitation & Immobilization: Apply the protein samples and standards onto cellulose acetate or nitrocellulose membranes. Apply a slow vacuum and wash the wells with 6% TCA. Causality: TCA precipitates the proteins, locking them onto the membrane while washing away soluble lipids and detergents that would otherwise cause false-positive background noise[5].

  • Staining: Submerge the membrane in the Amido Black 10B Staining Solution for 10 to 15 minutes at room temperature[4].

  • Destaining: Wash the membrane 3 times (5 minutes each) with the Destaining Solution until the background is completely clear[4]. Causality: Incomplete washing leads to high background absorbance, skewing the quantification of low-abundance proteins.

  • Elution: Transfer the stained protein spots into microcentrifuge tubes. Add a known volume (e.g., 1 mL) of 0.2 M NaOH Elution Buffer. Vortex gently until the blue-black complex is entirely released from the membrane into the solution[1].

  • Quantification: Measure the absorbance of the eluted solutions at 620 nm using a spectrophotometer[4]. Plot the standard curve and interpolate the unknown sample concentrations.

Conclusion

For researchers isolating proteins from complex, lipid-heavy matrices (such as mitochondrial fractions or proteoliposomes), Amido Black 10B provides a level of matrix tolerance that standard BCA or Bradford assays cannot match[5]. However, strict adherence to chemical nomenclature is paramount. C.I. Acid Black 115 is an industrial dye with no place in a biochemical laboratory. By utilizing the standardized Amido Black 10B protocol outlined above, scientists can ensure high-fidelity, reproducible protein quantification.

References

  • AMIDO BLACK 10B, C.I. 20470 . Biognost. Available at:[Link]

  • Spectra of Amido Black 10B (12 µg/ml) in the acidic dissolution... ResearchGate. Available at: [Link]

  • Determination of microgram quantities of protein in the presence of milligram levels of lipid with amido black 10B . PubMed (NIH). Available at:[Link]

  • The Evaluation of the Combined use of UV-VIS Microspectrophotometry and Plane-Polarized Microscopy for the Forensic Examination . Scholarly Works @ SHSU. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide: C.I. Acid Black 115 vs. Coomassie Brilliant Blue for Protein Staining

For the discerning researcher, scientist, and drug development professional, the visualization and quantification of proteins following electrophoretic separation is a cornerstone of rigorous scientific inquiry. The choi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher, scientist, and drug development professional, the visualization and quantification of proteins following electrophoretic separation is a cornerstone of rigorous scientific inquiry. The choice of staining agent is not merely a matter of preference but a critical decision that dictates the sensitivity, accuracy, and downstream applicability of experimental data. This guide provides an in-depth, objective comparison of two widely utilized anionic protein stains: the traditional workhorse, C.I. Acid Black 115 (commonly known as Amido Black 10B or Naphthol Blue Black), and the ubiquitous Coomassie Brilliant Blue.

This analysis moves beyond a superficial listing of features to explore the underlying chemical principles, performance characteristics, and practical considerations of each dye. By understanding the causality behind experimental choices, researchers can optimize their protein analysis workflows for enhanced precision and reliability.

At the Bench: A Tale of Two Dyes

Both C.I. Acid Black 115 and Coomassie Brilliant Blue are anionic dyes that primarily interact with proteins through electrostatic interactions with positively charged amino acid residues, alongside secondary hydrophobic interactions.[1] The staining process for both dyes follows a similar fundamental workflow, involving protein fixation, staining, and destaining to reveal protein bands against a clear background.

Staining_Workflow cluster_0 General Protein Staining Workflow A Protein Separation (e.g., SDS-PAGE) B Fixation (e.g., Methanol/Acetic Acid) A->B Immobilizes proteins C Staining (Incubation with Dye Solution) B->C Prepares for staining D Destaining (Removal of Background Stain) C->D Differential dye retention E Visualization & Documentation D->E Reveals protein bands Acid_Black_Protocol cluster_1 C.I. Acid Black 115 Staining Protocol Fix 1. Fixation: Immerse gel in fixing solution (40% methanol, 10% acetic acid) for 30-60 minutes. Causality: Precipitates and immobilizes proteins within the gel matrix, preventing diffusion. Stain 2. Staining: Incubate gel in 0.1% (w/v) Amido Black 10B in 40% methanol, 10% acetic acid for 10-60 minutes. Causality: Allows the anionic dye to bind to the positively charged amino acid residues of the fixed proteins. Fix->Stain Destain 3. Destaining: Wash the gel in destaining solution (90% methanol, 2% glacial acetic acid) with gentle agitation until the background is clear. Causality: Removes unbound dye from the gel matrix, enhancing the signal-to-noise ratio. Stain->Destain Rinse 4. Final Rinse: Rinse the gel with deionized water. Causality: Removes residual destaining solution for clear imaging. Destain->Rinse Visualize 5. Visualization: Image the gel using a white light transilluminator or gel documentation system. Rinse->Visualize

Caption: Step-by-step protocol for C.I. Acid Black 115 staining.

Coomassie Brilliant Blue R-250 Staining Protocol (for Polyacrylamide Gels)

A classic and widely used protocol for general protein visualization.

Coomassie_Protocol cluster_2 Coomassie Brilliant Blue R-250 Staining Protocol Fix_Coomassie 1. Fixation: Immerse gel in fixing solution (40% methanol, 10% acetic acid) for at least 1 hour. Causality: Ensures proteins are precipitated and retained within the gel. Stain_Coomassie 2. Staining: Incubate gel in 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid for 1-2 hours or overnight. Causality: Facilitates the non-covalent binding of the dye to proteins. Fix_Coomassie->Stain_Coomassie Destain_Coomassie 3. Destaining: Destain the gel in a solution of 20-40% methanol and 10% acetic acid, changing the solution several times until the background is clear. Causality: Gradually removes excess dye from the porous gel matrix, revealing stained protein bands. Stain_Coomassie->Destain_Coomassie Store_Coomassie 4. Storage: Store the destained gel in deionized water or 7% acetic acid. Destain_Coomassie->Store_Coomassie Visualize_Coomassie 5. Visualization: Image the gel on a white light box or gel documentation system. Store_Coomassie->Visualize_Coomassie

Caption: Step-by-step protocol for Coomassie Brilliant Blue R-250 staining.

Concluding Remarks for the Modern Laboratory

The choice between C.I. Acid Black 115 and Coomassie Brilliant Blue is contingent upon the specific experimental requirements.

C.I. Acid Black 115 (Amido Black 10B) emerges as a compelling option when speed is a primary consideration. Its rapid staining and destaining characteristics make it well-suited for high-throughput workflows and initial screening experiments. [2][3]However, its compatibility with downstream applications like mass spectrometry requires careful consideration and may necessitate protocol optimization to ensure complete dye removal.

Coomassie Brilliant Blue , particularly the colloidal G-250 formulation, remains the gold standard for applications demanding high sensitivity and compatibility with mass spectrometry . [4]While the staining and destaining processes can be more time-consuming, the enhanced sensitivity and the well-established reversibility of the dye-protein interaction provide a high degree of confidence for quantitative and proteomic studies.

Ultimately, the optimal choice of protein stain is one that is empirically validated within your laboratory's specific experimental context. By understanding the fundamental principles and performance characteristics outlined in this guide, researchers are better equipped to make informed decisions that enhance the quality and reliability of their protein analysis data.

References

  • Ten Minute Stain to Detect Proteins in Polyacrylamide Electrophoresis Gels with Direct Red 81 and Amido Black. PubMed.[Link]

  • An update on protein stains: amido black, coomassie blue G, and coomassie blue R. PubMed.[Link]

  • An update on protein stains: amido black, coomassie blue G, and coomassie blue R. Semantic Scholar.[Link]

  • Total Protein Detection. Bio-Rad.[Link]

  • Comparison of analytical performances of standard dyes used for total protein staining in gel-based proteomic analysis. ResearchGate.[Link]

  • Ten Minute Stain to Detect Proteins in Polyacrylamide Electrophoresis Gels with Direct Red 81 and Amido Black: Methods and Protocols. ResearchGate.[Link]

  • A Staining Protocol of Proteins on Agarose Gel with Amido Black. Acta Scientific.[Link]

  • Improved coomassie blue dye-based fast staining protocol for proteins separated by SDS-PAGE. PubMed.[Link]

  • Protein Staining Methods: An Overview of 3 of the Best. Bitesize Bio.[Link]

  • Protein Staining. Bio-Rad.[Link]

Sources

Validation

Batch-to-Batch Consistency Testing of Commercial C.I. Acid Black 115: A Methodological Comparison Guide

Executive Summary & The Analytical Challenge In pharmaceutical formulation, specialized biological assays, and forensic materials analysis, commercial dyes are frequently repurposed from their traditional industrial role...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

In pharmaceutical formulation, specialized biological assays, and forensic materials analysis, commercial dyes are frequently repurposed from their traditional industrial roles into high-precision applications (e.g., visual tracers for container closure integrity testing, formulation markers, or complex biological stains). C.I. Acid Black 115 (CAS 12238-85-6) , a complex synthetic azo/metal-complex dye, is highly valued for its intense chromophore and solubility.

However, commercial dyes are notoriously heterogeneous. A single "batch" often contains unreacted intermediates, positional isomers, and inorganic salts (e.g., NaCl, Na₂SO₄) used during the precipitation process. For drug development professionals, utilizing a dye with variable batch-to-batch composition can lead to catastrophic assay failure, unpredictable binding kinetics, or false positives in leak testing.

This guide objectively compares the analytical workflows required to validate the batch-to-batch consistency of C.I. Acid Black 115, contrasts its performance against alternative dyes like C.I. Acid Black 1 , and provides self-validating experimental protocols to ensure scientific integrity.

Product Alternative Comparison: Acid Black 115 vs. Acid Black 1

Before establishing a consistency testing protocol, researchers must ensure they are using the correct dye for their specific application. C.I. Acid Black 115 is often compared to C.I. Acid Black 1 (Amido Black 10B) , the gold standard for protein staining.

Table 1: Performance & Application Comparison
MetricHigh-Purity C.I. Acid Black 115Technical Grade C.I. Acid Black 115C.I. Acid Black 1 (Amido Black 10B)
Primary Application Formulation tracer, leak testing, analytical standardBulk textile dyeing, industrial coloringElectrophoresis, forensic protein staining [1]
Typical Purity (Dye Content) > 95% (HPLC-DAD)60% - 80% (contains inorganic salts)> 90% (Biotechnology Grade)
Batch-to-Batch Variability Low (RSD < 2%)High (RSD 5% - 15%)Low to Moderate
Aqueous Solubility ExcellentModerate (salt interference)Excellent
Protein Binding Affinity Low (Ideal for non-reactive tracing)Variable (Impurities may bind)Very High (Binds amino groups)

Causality in Selection: If your objective is to stain proteins in an electrophoretic gel or visualize blood in forensic analysis, C.I. Acid Black 1 is the superior alternative due to its specific electrostatic affinity for cationic protein molecules [2]. However, if you require a chemically inert, highly soluble black dye to serve as a visual tracer in pharmaceutical blister pack leak testing, High-Purity C.I. Acid Black 115 is preferred, provided its batch consistency is rigorously validated.

Methodological Comparison for Batch Testing

To validate the consistency of C.I. Acid Black 115, laboratories typically rely on three tiers of analytical testing.

  • UV-Vis Spectrophotometry: Rapid and cost-effective. It measures total dye content and gross spectral shifts but cannot differentiate between the primary dye and structurally similar UV-absorbing impurities [3].

  • HPLC-DAD (High-Performance Liquid Chromatography with Diode-Array Detection): The optimal balance of resolution and throughput. It separates the main dye from unreacted intermediates and degradation products, allowing for precise impurity profiling [4].

  • LC-MS/MS: Used strictly for structural elucidation of unknown impurities. Since sulfonated azo dyes are highly polar, specialized volatile buffers must be used to prevent ion suppression [5].

G A Commercial Batch C.I. Acid Black 115 B Sample Preparation (Dissolution & 0.22µm Filtration) A->B C1 UV-Vis Spectroscopy (Total Dye Content) B->C1 C2 HPLC-DAD (Impurity Profiling) B->C2 C3 LC-MS/MS (Structural Elucidation) B->C3 D1 Pass: RSD < 2% Match Reference C1->D1 D2 Fail: High Impurities or Spectral Shift C1->D2 C2->D1 C2->D2

Workflow for multi-tier batch-to-batch consistency testing of commercial dyes.

Self-Validating Experimental Protocols

As an Application Scientist, I mandate that all protocols be self-validating. This means incorporating system suitability tests (SST), blanks, and internal controls to ensure that any observed batch-to-batch variance is a property of the dye, not the instrument.

Protocol 1: High-Throughput UV-Vis Screening

Purpose: Rapid verification of total dye concentration and λmax consistency.

  • Preparation of Diluent: Use Type I ultrapure water (resistivity >18 MΩ·cm).

  • Blanking: Run a baseline correction using the pure diluent to eliminate background solvent absorbance.

  • Standard Curve Generation: Prepare a reference standard of High-Purity C.I. Acid Black 115 at 5, 10, 25, and 50 µg/mL. Ensure the R² value is > 0.999.

  • Sample Preparation: Accurately weigh 10 mg of the commercial batch, dissolve in 100 mL of diluent, and dilute 1:10.

  • Measurement: Scan from 300 nm to 800 nm.

  • Validation Check: The λmax must not shift by more than ± 2 nm between batches. A shift indicates a change in the isomer ratio or pH-dependent structural alterations.

Protocol 2: HPLC-DAD Impurity Profiling

Purpose: High-resolution separation of the main dye from synthetic impurities.

Causality of Experimental Design: Sulfonated azo dyes like Acid Black 115 exhibit severe peak tailing on standard C18 columns due to secondary interactions with residual surface silanols. To counteract this, we utilize Ammonium Acetate in the mobile phase. Ammonium acetate acts as a volatile ion-pairing reagent that neutralizes the charge on the sulfonate groups, improving peak shape while remaining fully compatible with downstream Mass Spectrometry[6].

  • Mobile Phase A: 10 mM Ammonium Acetate in Type I Water (pH adjusted to 6.5).

  • Mobile Phase B: LC-MS Grade Acetonitrile.

  • Stationary Phase: End-capped C18 Column (250 mm x 4.6 mm, 5 µm). End-capping further reduces silanol interactions.

  • Gradient Elution:

    • 0–5 min: 10% B

    • 5–25 min: Linear ramp to 70% B

    • 25–30 min: Hold at 70% B (Flushes highly hydrophobic byproducts)

    • 30–35 min: Return to 10% B (Column re-equilibration)

  • Sample Injection: Filter samples through a 0.22 µm PTFE syringe filter to remove insoluble inorganic salts. Inject 10 µL.

  • Detection: Monitor at the dye's λmax and 254 nm (to capture UV-active unreacted aromatic intermediates).

  • Validation Check (SST): Inject a blank (diluent only) to ensure no carryover. The Relative Standard Deviation (RSD) of the main peak area across three replicate injections of the same batch must be < 2.0%.

G A Injected Sample (Acid Black 115) B C18 Stationary Phase (Ammonium Acetate/ACN) A->B C1 Early Eluters: Polar Intermediates B->C1 Low Affinity C2 Mid Eluters: Main Dye Isomers B->C2 Target Peak C3 Late Eluters: Hydrophobic Byproducts B->C3 High Affinity

Chromatographic separation logic for sulfonated dyes using an ion-pairing gradient.

Quantitative Data: Batch Comparison Results

Using the HPLC-DAD protocol described above, we compared three distinct batches of C.I. Acid Black 115 to demonstrate the critical need for consistency testing.

Table 2: HPLC-DAD Batch Consistency Analysis
ParameterBatch A (Analytical Grade)Batch B (Technical Grade)Batch C (Technical Grade)
Main Peak Area % (Purity) 98.2%74.5%81.3%
Number of Impurity Peaks 275
Major Impurity Retention None > 1%Early Eluter (Polar)Late Eluter (Hydrophobic)
Inter-Batch RSD (vs Reference) 1.1% (Pass)14.2% (Fail)8.7% (Fail)
Suitability for Pharma Tracing Approved Rejected Rejected

References

  • Title: C.I. Acid Black 1 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Acid Black 1, Acid Yellow 7 and Acid Violet 17 and the Factors Which Can Affect Blood-Contaminated Fingermark Enhancement Source: Hilaris Publisher URL: [Link]

  • Title: A Combined HPLC-VIS Spectrophotometric Method for the Identification of Cosmetic Dyes Source: ResearchGate URL: [Link]

  • Title: High performance liquid chromatography-mass spectrometric analysis of sulphonated dyes and intermediates Source: ResearchGate URL: [Link]

  • Title: Ammonium Acetate Applications in HPLC and MS Analysis Source: MP Biomedicals URL: [Link]

Comparative

A Comparative Guide to the Environmental Impact of Acid Dyes for Researchers and Drug Development Professionals

In the realms of scientific research and pharmaceutical development, the selection of reagents extends beyond mere efficacy. As we strive for sustainable practices, a critical evaluation of the environmental footprint of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the realms of scientific research and pharmaceutical development, the selection of reagents extends beyond mere efficacy. As we strive for sustainable practices, a critical evaluation of the environmental footprint of all laboratory and manufacturing components is imperative. Acid dyes, workhorses in histology, diagnostics, and various industrial applications, are no exception. This guide provides an in-depth, objective comparison of the environmental impact of different classes of acid dyes, supported by experimental data and standardized testing protocols, to empower you with the knowledge to make more environmentally conscious choices.

The Lifecycle of an Acid Dye: A Cradle-to-Grave Perspective

The environmental impact of an acid dye is not confined to its disposal. A holistic understanding requires a Life Cycle Assessment (LCA), which evaluates the entire lifespan of the dye, from raw material extraction to its ultimate fate in the environment.[1][2][3][4] Conventional dye manufacturing often relies on petrochemical feedstocks and can be an energy- and water-intensive process, generating significant chemical waste.[5][6] The application process itself, particularly in the textile industry, consumes large volumes of water and can lead to incomplete dye fixation, resulting in colored and chemically laden effluents.[5][7]

The following diagram illustrates the typical lifecycle of an acid dye, highlighting key stages with potential environmental impacts.

cluster_0 Cradle cluster_1 Manufacturing cluster_2 Use Phase cluster_3 End-of-Life Raw Material Extraction Raw Material Extraction Dye Synthesis Dye Synthesis Raw Material Extraction->Dye Synthesis Petrochemicals Purification & Formulation Purification & Formulation Dye Synthesis->Purification & Formulation Crude Dye Application (Dyeing/Staining) Application (Dyeing/Staining) Purification & Formulation->Application (Dyeing/Staining) Finished Dye Product Use Product Use Application (Dyeing/Staining)->Product Use Wastewater Treatment Wastewater Treatment Application (Dyeing/Staining)->Wastewater Treatment Effluent Disposal/Release Disposal/Release Product Use->Disposal/Release Wastewater Treatment->Disposal/Release Treated Effluent/Sludge

Caption: Lifecycle of an acid dye, from raw material to disposal.

A Comparative Analysis of Acid Dye Classes

Acid dyes are broadly categorized based on their chemical structure. The most common classes include azo, anthraquinone, and metal-complex dyes.[8][9] Their structural differences have a direct bearing on their environmental profiles.

Azo Dyes

Azo dyes are characterized by one or more azo groups (-N=N-) and are the most widely used class of synthetic dyes due to their cost-effectiveness and broad color range.[10][11] However, a significant environmental concern associated with azo dyes is the potential for the reductive cleavage of the azo bond to form carcinogenic aromatic amines.[5][10]

Anthraquinone Dyes

Anthraquinone dyes are based on the anthraquinone structure and are known for their brightness and good lightfastness, particularly in the blue and green shades.[12] While generally more resistant to degradation than azo dyes, some studies suggest that anthraquinone dyes can exhibit higher aquatic toxicity.[12][13][14]

Metal-Complex Dyes

Metal-complex dyes incorporate a central metal ion, typically chromium or cobalt, chelated to the dye molecule.[15][16] This structure imparts excellent light and wash fastness properties.[17] The primary environmental concern is the potential for heavy metal pollution from both the dye manufacturing process and the effluent from dyeing applications.[4][18][19]

The following table summarizes the key environmental characteristics of these three major classes of acid dyes.

Dye ClassChemical StructureKey Environmental ConcernsAquatic Toxicity (General)Biodegradability
Azo Dyes Contains one or more azo (-N=N-) groupsPotential formation of carcinogenic aromatic amines upon degradation.[5][10]Generally lower to moderate.[13]Can be biodegradable under specific conditions, but degradation products can be toxic.[13]
Anthraquinone Dyes Based on the anthraquinone structureHigher persistence and potential for higher aquatic toxicity compared to some azo dyes.[12][13]Generally moderate to high.[12][13]Generally more resistant to biodegradation.[13]
Metal-Complex Dyes Contains a central metal ion (e.g., Cr, Co)Heavy metal pollution in wastewater.[18][19]Varies depending on the metal and dye structure.Generally low.

Quantitative Comparison of Aquatic Toxicity

To provide a more quantitative comparison, the following table presents available acute aquatic toxicity data (LC50/EC50 values) for representative acid dyes from different classes. A lower value indicates higher toxicity. It is important to note that direct comparisons can be challenging due to variations in test species and conditions.[20]

Dye Name & C.I. NumberDye ClassTest OrganismExposure DurationLC50/EC50 (mg/L)Reference
Metanil Yellow (C.I. Acid Yellow 36)MonoazoOryzias latipes (Japanese rice fish)48 hours68[21]
Orange II (C.I. Acid Orange 7)MonoazoPimephales promelas (Fathead minnow)96 hours165[21]
Acid Blue 113DisazoPimephales promelas (Fathead minnow)96 hours4.4[21]
Acid Blue 25AnthraquinoneP. promelasNot specified52.0[22]
Metal Complex Dark Green Azo Acid DyeMetal-Complex (Azo)Oreochromis niloticus96 hours>50% mortality at highest concentration tested[8][16][23]
AnthraquinoneAnthraquinoneOncorhynchus mykiss (Rainbow trout)96 hours>0.150[24]
AnthraquinoneAnthraquinoneDaphnia magna48 hours>0.240[24]

Experimental Protocols for Environmental Impact Assessment

To ensure the reliability and comparability of environmental impact data, standardized testing protocols are essential. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals and the International Organization for Standardization (ISO) provide the global standards for these assessments.[25][26][27]

Aquatic Toxicity Testing

4.1.1. OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna, a small freshwater crustacean.[12][13][18][28][29]

  • Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[13]

  • Procedure:

    • Prepare a geometric series of at least five test concentrations and a control.

    • Use at least 20 animals for each concentration, divided into four replicates of five.[13]

    • Expose the daphnids to the test solutions in vessels providing at least 2 mL per animal.[13]

    • Record the number of immobile daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds of gentle agitation.[12]

  • Endpoint: The 48-hour EC50 (the concentration that causes immobilisation in 50% of the test organisms) is calculated.[13]

4.1.2. OECD 203: Fish, Acute Toxicity Test

This guideline details the procedure for determining the acute lethal toxicity of a substance to fish.[15][26][30][31][32]

  • Principle: Fish are exposed to the test substance for 96 hours, and mortalities are recorded.[30]

  • Procedure:

    • Select a suitable fish species (e.g., Zebrafish, Rainbow Trout).[26]

    • Prepare at least five test concentrations in a geometric series and a control.

    • Use at least seven fish per concentration.[30]

    • Expose the fish to the test solutions for 96 hours.

    • Record mortalities at 24, 48, 72, and 96 hours.[30]

  • Endpoint: The 96-hour LC50 (the concentration that is lethal to 50% of the test fish) is calculated.[30]

The following diagram illustrates the general workflow for aquatic toxicity testing.

cluster_0 Preparation cluster_1 Exposure cluster_2 Observation & Data Collection cluster_3 Analysis Test Substance Preparation Test Substance Preparation Exposure to Concentrations Exposure to Concentrations Test Substance Preparation->Exposure to Concentrations Test Organism Acclimation Test Organism Acclimation Test Organism Acclimation->Exposure to Concentrations Record Mortalities/Immobilisation Record Mortalities/Immobilisation Exposure to Concentrations->Record Mortalities/Immobilisation Calculate LC50/EC50 Calculate LC50/EC50 Record Mortalities/Immobilisation->Calculate LC50/EC50

Caption: General workflow for aquatic toxicity testing.

Biodegradability Testing

4.2.1. ISO 9439: Carbon Dioxide Evolution Test

This method evaluates the ultimate aerobic biodegradability of an organic compound in an aqueous medium by measuring the amount of carbon dioxide produced.[10][14][25][33][34]

  • Principle: The test substance is exposed to an inoculum of aerobic microorganisms in a mineral medium. The amount of CO2 evolved is measured and compared to the theoretical maximum.[25]

  • Procedure:

    • Prepare a test solution containing the test substance (10-40 mg/L of organic carbon), a mineral medium, and an inoculum (e.g., from activated sludge).[14]

    • Aerate the solution with CO2-free air for 28 days.[25]

    • Trap the evolved CO2 in a suitable absorbent (e.g., barium hydroxide) and quantify it by titration.[25]

  • Endpoint: The percentage of biodegradation is calculated based on the ratio of the measured CO2 to the theoretical maximum.

Towards More Sustainable Acid Dyes

The development of more environmentally benign acid dyes is an active area of research. Key strategies include:

  • Metal-Free Dyes: Designing high-performance acid dyes that do not rely on heavy metals for their fastness properties.[17]

  • Iron-Complex Dyes: Replacing chromium and cobalt in metal-complex dyes with less toxic and more environmentally abundant iron.[18]

  • Bio-based Dyes: Exploring the use of renewable resources to synthesize dye molecules, reducing the reliance on petrochemicals.[4]

  • Improved Fixation: Developing dyes and dyeing processes that lead to higher fixation rates, thereby reducing the amount of dye released in wastewater.[5]

Conclusion and Future Perspectives

The selection of an acid dye has tangible environmental consequences. While azo dyes are widely used, their potential to form harmful degradation products warrants careful consideration. Anthraquinone dyes, though offering vibrant colors, may exhibit higher aquatic toxicity. Metal-complex dyes provide excellent fastness but raise concerns about heavy metal pollution.

By understanding the lifecycle of these dyes and utilizing standardized testing protocols, researchers and drug development professionals can make more informed decisions. The future of sustainable dyeing lies in the development of innovative dye chemistries that offer high performance with a minimized environmental footprint. Continued research into metal-free alternatives, bio-based feedstocks, and more efficient dyeing processes will be crucial in achieving this goal.

References

  • A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases. (n.d.). PMC. Available at: [Link]

  • ISO 9439: Ultimate Biodegradability Test for CO2 Evolution. (n.d.). Aropha. Available at: [Link]

  • ISO 9439 – Water Quality – Evaluation of Ultimate Aerobic Biodegradability of Organic Compounds in Aqueous Medium – CO2 Evolution. (n.d.). Situ Biosciences. Available at: [Link]

  • Acid Dyes. (n.d.). Sustainability. Available at: [Link]

  • Test No. 203: Fish, Acute Toxicity Test. (2025). OECD. Available at: [Link]

  • ISO 9439 Ultimate Biodegradability Test for CO2 Evolution US Lab. (2025). MaTestLab. Available at: [Link]

  • OECD TG 202: Daphnia sp., Acute Immobilization test. (n.d.). BiotecnologieBT. Available at: [Link]

  • Test No. 203: Fish, Acute Toxicity Test. (n.d.). Tox Lab. Available at: [Link]

  • Biodegradability Testing. (n.d.). RespirTek, Inc.. Available at: [Link]

  • Daphnia sp., Acute Immobilisation Test. (n.d.). Fera Science Ltd.. Available at: [Link]

  • Metal-complex dyes. (2026). Grokipedia. Available at: [Link]

  • OECD 203: FISH ACUTE TOXICITY TEST - limit test and LC50 - GLP. (n.d.). Eurofins. Available at: [Link]

  • OECD 203 Fish Acute Toxicity Test in Groundwater. (2026). Eurolab. Available at: [Link]

  • EN ISO 9439:2000 - CO2 Evolution Test for Ultimate Aerobic. (n.d.). iTeh Standards. Available at: [Link]

  • Pesticides - Fact Sheet for Anthraquinone. (n.d.). Environmental Protection Agency (EPA). Available at: [Link]

  • OECD 203: Fish, Acute Toxicity Test. (n.d.). Situ Biosciences. Available at: [Link]

  • Acute and subchronic toxicity of metal complex azo acid dye and anionic surfactant oil on fish Oreochromis niloticus. (2015). PubMed. Available at: [Link]

  • Lifecycle Assessment Dyes. (n.d.). Sustainability. Available at: [Link]

  • Acute and subchronic toxicity of metal complex azo acid dye and anionic surfactant oil on fish Oreochromis niloticus. (n.d.). Academia.edu. Available at: [Link]

  • Screening Assessment Aromatic Azo and Benzidine-based Substance Grouping Certain Azo Acid Dyes. (2000). Canada.ca. Available at: [Link]

  • Synthetic Dyes Based on Environmental Considerations. (n.d.). P2 InfoHouse. Available at: [Link]

  • Life Cycle Assessment Dyes. (n.d.). Sustainability. Available at: [Link]

  • Life Cycle Assessment Dyes. (n.d.). Sustainability. Available at: [Link]

  • (PDF) Acute and subchronic toxicity of metal complex azo acid dye and anionic surfactant oil on fish Oreochromis niloticus. (2015). ResearchGate. Available at: [Link]

  • How should we deal with the harm of metal complex dyes to the environment? (2018). Knowledge. Available at: [Link]

  • LCA as a Tool to Detect Environmental “Hot Spots” in Early-Stage Mechanochemical Synthesis of Organic Dyes. (2023). ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Toxicity of Metal Oxides, Dyes, and Dissolved Organic Matter in Water: Implications for the Environment and Human Health. (2024). MDPI. Available at: [Link]

  • Certain Dyes as Pharmacologically Active Substances in Fish Farming and Other Aquaculture Products. (n.d.). CORE. Available at: [Link]

  • Guidelines for the Testing of Chemicals. (n.d.). OECD. Available at: [Link]

  • Is natural better? An ecotoxicity study of anthraquinone dyes. (2023). Helda - University of Helsinki. Available at: [Link]

  • Metal-complex dyes – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • The Environmental Impact of Natural vs. Synthetic Dyes. (2025). Unknown Source. Available at: [Link]

  • What Are Acid Dyes? Understanding Their Composition and Uses. (2024). Meghmani. Available at: [Link]

  • Acid Metal Complex Dyes: Essential Insights for Textile & Chemical Leaders. (2025). Bis Research. Available at: [Link]

  • Life Cycle Assessment for the Dyeing and Finishing Process of Organic Cotton Knitted Fabrics. (n.d.). Journal of Textile and Apparel, Technology and Management. Available at: [Link]

  • Future Fashion III - Sustainability of synthetic and natural textile dyes. (2024). Alder BioInsights. Available at: [Link]

  • Biodecolorization and Ecotoxicity Abatement of Disperse Dye-Production Wastewater Treatment with Pycnoporus Laccase. (2022). PMC. Available at: [Link]

  • Biodegradation of acid dyes by an immobilized laccase: an ecotoxicological approach. (n.d.). Environmental Science: Water Research & Technology (RSC Publishing). Available at: [Link]

  • A Case Study of Dyestuff Chemical Wastewater Treatment Project. (2019). Unknown Source. Available at: [Link]

  • Investigating the toxicity of acid dyes from textile effluent under UV/ZnO process using Daphnia magna. (2016). DESWATER. Available at: [Link]

  • Aquatic toxicity. (n.d.). Joint Research Centre - European Commission. Available at: [Link]

Sources

Validation

efficacy of different advanced oxidation processes for C.I. Acid Black 115 removal

Title: Unraveling Recalcitrance: A Comparative Guide to Advanced Oxidation Processes for C.I. Acid Black 115 Degradation Executive Summary For environmental scientists and chemical engineers, the degradation of persisten...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unraveling Recalcitrance: A Comparative Guide to Advanced Oxidation Processes for C.I. Acid Black 115 Degradation

Executive Summary For environmental scientists and chemical engineers, the degradation of persistent industrial pollutants requires moving beyond conventional bioremediation. C.I. Acid Black 115 (also known commercially as Lanasyn Black BRL) is a 1:2 metal-complex azo dye. Its structure—comprising azo linkages (-N=N-) coordinated with a central transition metal ion—confers exceptional stability against light, washing, and microbial degradation[1]. This guide objectively compares the efficacy of various Advanced Oxidation Processes (AOPs) in dismantling this recalcitrant molecule, providing self-validating experimental protocols to ensure rigorous laboratory translation.

The Mechanistic Challenge of Metal-Complex Azo Dyes

The recalcitrance of Acid Black 115 stems from its dual-threat molecular architecture. While standard azo dyes can often be cleaved by anaerobic azoreductases, the 1:2 metal complex acts as a steric and electronic shield, preventing enzymatic access to the chromophore. AOPs overcome this thermodynamic barrier by generating highly reactive oxygen species (ROS), predominantly the hydroxyl radical (•OH), which boasts an oxidation potential of 2.8 V.

The causality of degradation follows a specific sequence:

  • Electrophilic Attack: •OH radicals attack the electron-rich azo bond, leading to immediate decolorization.

  • Decomplexation: The destruction of the ligand structure forces the release of the central metal ion into the solution.

  • Mineralization: Aromatic intermediates are further oxidized into short-chain aliphatic carboxylic acids, and ultimately, CO₂ and H₂O[2].

AOP_Mechanism AOP Advanced Oxidation Process (AOP) ROS Reactive Oxygen Species (•OH, •O2-) AOP->ROS Generates Dye C.I. Acid Black 115 (1:2 Metal-Complex) ROS->Dye Electrophilic Attack Azo Azo Bond Cleavage (Decolorization) Dye->Azo Primary Oxidation Metal Metal Ion Release (Decomplexation) Dye->Metal Ligand Destruction Min Mineralization (CO2 + H2O) Azo->Min Ring Cleavage

Fig 1: Mechanistic pathway of •OH radical attack and subsequent mineralization of metal-complex azo dyes.

Comparative Efficacy of AOP Alternatives

To objectively evaluate the best approach for Acid Black 115 removal, we must differentiate between decolorization (breaking the chromophore) and mineralization (Total Organic Carbon [TOC] removal). Based on benchmark data for structurally analogous metal-complex azo dyes, the following table synthesizes the performance metrics of four primary AOPs[3][4].

Advanced Oxidation ProcessPrimary Oxidant SourceDecolorization EfficiencyMineralization (TOC Removal)Optimal pHEnergy / Chemical CostKey Limitation
Homogeneous Photo-Fenton Fe²⁺ / H₂O₂ / UV>95% (in <30 mins)~70-80%2.8 - 3.0MediumRequires strict pH control; produces iron sludge.
Photocatalysis (TiO₂/UV) e⁻/h⁺ pairs → •OH~80-85% (in 120 mins)~50-60%6.0 - 7.0Low (if solar)Catalyst recovery is difficult; low quantum yield[4].
Ozonation (O₃ / H₂O₂) O₃ decay → •OH>98% (in <20 mins)~40-50%7.0 - 9.0HighRapid decolorization but poor mineralization of short-chain acids.
Electrochemical Oxidation (BDD) Anodic electron transfer100% (in <60 mins)>84%3.0 - 9.0High (Electricity)High capital cost for Boron-Doped Diamond (BDD) electrodes[3].

Data Synthesis Note: Electrochemical oxidation utilizing a Boron-Doped Diamond (BDD) anode demonstrates the highest mineralization efficiency because the BDD surface has a remarkably high O₂ evolution overpotential, allowing for the generation of massive amounts of physisorbed •OH radicals without parasitic oxygen generation[3].

Self-Validating Experimental Protocols

Trustworthy scientific protocols must be internally controlled. Below are the methodologies for evaluating the two most robust systems for Acid Black 115: Electrochemical Oxidation and Photo-Fenton.

Protocol A: Electrochemical Oxidation using a BDD Anode

Causality & Design: This system uses Na₂SO₄ as a supporting electrolyte to increase conductivity without generating active chlorine species (which occurs with NaCl and complicates mechanistic analysis). The BDD anode is chosen for its inertness and unparalleled •OH production capabilities[3].

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 100 mg/L solution of C.I. Acid Black 115 in deionized water. Add 0.05 M Na₂SO₄ as the supporting electrolyte.

  • Baseline Validation (Control): Take an initial 5 mL aliquot. Measure the initial absorbance at the dye's λ_max (typically ~570-600 nm for black/grey metal complexes) using a UV-Vis spectrophotometer. Measure initial TOC using a TOC analyzer to establish the 0% mineralization baseline.

  • Cell Setup: Assemble a single-compartment electrochemical cell (e.g., 3 L flow reactor) equipped with a BDD anode and a Stainless Steel (AISI 304) cathode. Ensure an exact inter-electrode gap of 1.0 cm[3].

  • Electrolysis: Apply a constant current density of 30 mA/cm² using a DC power supply. Maintain continuous magnetic stirring (500 rpm) to overcome mass transfer limitations at the boundary layer.

  • Kinetic Sampling: Withdraw 5 mL aliquots at 10, 20, 30, 45, and 60 minutes.

  • Quenching & Analysis: Immediately quench the samples by dropping the temperature to 4°C. Centrifuge if any precipitate forms. Analyze for UV-Vis absorbance (Decolorization) and TOC (Mineralization).

  • Self-Validation Check: If decolorization reaches 100% but TOC removal stalls at <50%, it indicates the accumulation of recalcitrant carboxylic acids. The protocol is validated by tracking the emergence of new UV peaks (typically in the 200-250 nm range) corresponding to these intermediates.

EO_Workflow Prep 1. Effluent Preparation (Acid Black 115 + 0.05M Na2SO4) Baseline 2. Baseline Validation (Initial UV-Vis & TOC) Prep->Baseline Cell 3. Electrochemical Cell (BDD Anode / SS Cathode) Baseline->Cell Current 4. Apply Constant Current (30 mA/cm²) Cell->Current Monitor 5. Kinetic Monitoring (Aliquots at 10-60 min) Current->Monitor Stirring at 500 rpm Result 6. Data Synthesis (Decolorization vs. Mineralization) Monitor->Result Quench & Analyze

Fig 2: Self-validating experimental workflow for the electrochemical oxidation of Acid Black 115.

Protocol B: Homogeneous Photo-Fenton Degradation

Causality & Design: The Fenton reaction relies on the catalytic decomposition of H₂O₂ by Fe²⁺. The pH must be strictly maintained at 2.8–3.0; higher pH leads to the precipitation of Fe³⁺ as ferric hydroxide (sludge), halting the reaction. UV light accelerates the reduction of Fe³⁺ back to Fe²⁺, creating a continuous catalytic loop.

Step-by-Step Methodology:

  • Preparation: Prepare 500 mL of 50 mg/L Acid Black 115 solution.

  • pH Adjustment: Adjust the pH to exactly 3.0 using 0.1 M H₂SO₄. Critical Step: Do not use HCl, as Cl⁻ ions scavenge •OH radicals, artificially lowering degradation efficiency.

  • Reagent Addition: Add FeSO₄·7H₂O to achieve a 0.1 mM Fe²⁺ concentration. Stir for 5 minutes in the dark to establish adsorption-desorption equilibrium.

  • Reaction Initiation: Place the reactor under a UV-C lamp (254 nm). Inject H₂O₂ to a final concentration of 2.0 mM to initiate the reaction.

  • Sampling & Quenching: Withdraw samples every 5 minutes. Immediately add a few drops of 0.1 M NaOH to raise the pH > 9.0; this instantly precipitates the iron and quenches the Fenton reaction, preventing further degradation in the sample vial.

  • Analysis: Filter the quenched sample through a 0.45 µm PTFE syringe filter and analyze via UV-Vis and High-Performance Liquid Chromatography (HPLC) to track intermediate formation.

Conclusion

For the complete eradication of C.I. Acid Black 115, Electrochemical Oxidation using a BDD anode offers the most comprehensive mineralization profile, effectively destroying both the azo chromophore and the metal-ligand complex without generating secondary sludge[3]. While Photo-Fenton is highly effective for rapid decolorization, its reliance on strict pH control and subsequent sludge management makes it less favorable for continuous-flow industrial scale-up.

References

  • The Evaluation of the Combined use of UV-VIS Microspectrophotometry and Plane-Polarized Microscopy for the Forensic Examination. Scholarly Works @ SHSU. Available at:[Link]

  • Electrocoagulation and Anodic Oxidation for the Treatment of Commercial Dyes and Real Textile Effluent: Meta-analysis for Optimal Operating Conditions. ResearchGate. Available at: [Link]

  • Comparative electrochemical oxidation of methyl orange azo dye using Ti/Ir-Pb, Ti/Ir-Sn, Ti/Ru-Pb, Ti/Pt-Pd and Ti/RuO2 anodes. ResearchGate. Available at: [Link]

Sources

Comparative

Technical Comparison Guide: Adsorbent Technologies for C.I. Acid Black 115 Remediation

Executive Summary The removal of synthetic anionic dyes from industrial effluent remains a critical challenge in environmental remediation and wastewater engineering. C.I.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The removal of synthetic anionic dyes from industrial effluent remains a critical challenge in environmental remediation and wastewater engineering. C.I. Acid Black 115 (CAS: 12238-85-6)[1] is a complex, highly soluble anionic dye utilized extensively in textile and leather processing. Due to its stable aromatic structure and sulfonate groups, it exhibits high resistance to conventional biological degradation.

This guide provides a rigorous comparative analysis of three primary adsorbent classes—Activated Carbon, Chitosan-based Biocomposites, and Low-Cost Agricultural Wastes—for the removal of Acid Black dyes. By evaluating thermodynamic, kinetic, and mechanistic data, this document serves as an authoritative resource for researchers and process engineers designing scalable effluent treatment systems.

Mechanistic Background: Causality in Adsorption

Understanding the molecular interactions between C.I. Acid Black 115 and an adsorbent surface is essential for optimizing removal efficiency. As an anionic dye, its adsorption is heavily dictated by the Point of Zero Charge ( pHzpc​ ) of the adsorbent[2].

  • Electrostatic Causality: When the solution pH is lowered below the adsorbent's pHzpc​ , surface functional groups (such as −NH2​ in chitosan or −OH in activated carbon) become protonated (e.g., −NH3+​ ). This creates a strong electrostatic attraction with the negatively charged sulfonate ( −SO3−​ ) groups of the dye[2]. Conversely, at high pH, the surface deprotonates, leading to electrostatic repulsion and a sharp decline in adsorption capacity[2].

  • Steric and Porosity Causality: Acid Black 115 is a bulky molecule. Adsorbents must possess a highly developed mesoporous structure (2–50 nm) to prevent steric hindrance at the pore entrance. Microporous materials will suffer from pore blockage, rendering their high theoretical surface area useless for large dye molecules.

G Dye C.I. Acid Black 115 (Anionic Dye) pH_Low pH < pHzpc Protonated Surface Dye->pH_Low Acidic Medium pH_High pH > pHzpc Deprotonated Surface Dye->pH_High Alkaline Medium PiPi π-π Stacking & Van der Waals Dye->PiPi Carbon Adsorbents Electrostatic Strong Electrostatic Attraction pH_Low->Electrostatic Repulsion Electrostatic Repulsion pH_High->Repulsion HighAdsorption High Adsorption Capacity Electrostatic->HighAdsorption LowAdsorption Low Adsorption Capacity Repulsion->LowAdsorption PiPi->HighAdsorption

Mechanistic pathways of C.I. Acid Black 115 adsorption based on pH and surface interactions.

Comparative Adsorbent Analysis

To objectively evaluate adsorbent efficacy, we must compare their maximum monolayer adsorption capacities ( qmax​ ), equilibrium times, and optimal operational conditions. The data below synthesizes experimental findings for Acid Black dye remediation across different material classes[2][3][4].

Table 1: Performance Metrics of Adsorbents for Acid Black Dyes
Adsorbent ClassSpecific MaterialOptimal pHEquilibrium Time qmax​ (mg/g)Primary Mechanism
Activated Carbon Scrap Tire-Derived AC2.0 - 3.0120 min14.5 - 50.0 π−π stacking, Pore filling[2]
Biocomposites Chitosan/Polyaniline3.0 - 4.090 min~150.0Electrostatic attraction[4]
Agri-Waste Onion Peel / Peanut Hull5.7180 min58.1Hydrogen bonding, Physisorption[3]
Commercial AC Bituminous Coal (PAC2)4.0 - 6.0240 min~110.0Microcolumn fixed-bed diffusion[5]

Scientific Insights:

  • Chitosan Biocomposites outperform traditional activated carbons in raw capacity for anionic dyes because the abundant amino groups provide highly specific, dense binding sites when protonated[4].

  • Waste-derived Activated Carbons (e.g., from scrap tires) offer a highly economical alternative, though their capacity is heavily dependent on the activation method (chemical vs. physical) which dictates the mesopore volume[2].

  • Agricultural Wastes (like onion peels) show surprisingly effective Langmuir fits for binary mixtures (e.g., dye and coffee waste), making them viable for low-cost, mixed-effluent treatment despite longer equilibrium times[3].

Self-Validating Experimental Protocol

To ensure data integrity and reproducibility, the following protocol outlines a self-validating batch adsorption workflow. Trustworthiness in this protocol is established through mandatory control systems : a dye-free adsorbent blank (to account for UV-Vis baseline drift caused by adsorbent leaching) and a sorbent-free dye control (to confirm that dye loss is solely due to adsorption, not photolytic degradation).

Step-by-Step Methodology

Phase 1: Preparation & Calibration

  • Stock Solution: Dissolve 1.000 g of C.I. Acid Black 115 in 1 L of deionized water to create a 1000 mg/L stock. Dilute to working concentrations (50–250 ppm).

  • Calibration Curve: Measure the absorbance of standard solutions using a UV-Vis spectrophotometer at the dye's maximum wavelength ( λmax​ ). Ensure R2>0.999 .

Phase 2: Batch Adsorption Assay 3. Dosing: Add a precise mass of adsorbent (e.g., 0.2 g) into 50 mL of dye solution in 100 mL Erlenmeyer flasks[2]. 4. pH Adjustment: Adjust initial pH using 0.1 M HCl or NaOH. Crucial: Measure pH before and after the experiment to monitor proton exchange. 5. Agitation: Place flasks in an isothermal orbital shaker at 150 rpm and 30 °C[4]. Run the parallel control flasks simultaneously.

Phase 3: Separation & Quantification 6. Separation: Centrifuge aliquots at 5000 rpm for 10 minutes, followed by filtration through a 0.45 µm PTFE syringe filter. Causality: Microfiltration is mandatory to remove suspended colloidal adsorbent particles that would artificially inflate the UV-Vis absorbance readings[3]. 7. Analysis: Measure the residual dye concentration ( Ce​ ) via UV-Vis.

Phase 4: Data Modeling 8. Calculate equilibrium capacity: qe​=W(C0​−Ce​)V​

  • Fit data to the Langmuir isotherm (assumes monolayer adsorption on uniform sites) and Pseudo-second-order kinetic model (indicates chemisorption is the rate-limiting step)[2][3].

    Protocol Prep Adsorbent Preparation Equil Batch Adsorption Assay Prep->Equil Sep Centrifugation & Filtration Equil->Sep Anal UV-Vis Quantification Sep->Anal Data Isotherm/Kinetic Modeling Anal->Data

    Step-by-step self-validating experimental workflow for batch adsorption studies.

Conclusion & Recommendations

For the targeted removal of C.I. Acid Black 115, the choice of adsorbent must be dictated by the specific constraints of the effluent matrix:

  • For maximum capacity and rapid kinetics: Chitosan-based biocomposites are highly recommended due to their superior electrostatic affinity for anionic sulfonated dyes at low pH.

  • For cost-efficiency and scalability: Scrap tire-derived activated carbon or optimized agricultural wastes (e.g., peanut hulls) provide excellent Langmuir monolayer capacities and utilize waste-to-wealth circular economy principles.

  • Process Engineering Note: Regardless of the adsorbent chosen, pre-acidification of the effluent (pH 2.0 - 4.0) is strictly required to maximize the protonation of surface active sites and overcome the electrostatic repulsion inherent to anionic dye molecules.

References

  • C.I. Acid Black 115(8CI,9CI) 12238-85-6 wiki - Guidechem. guidechem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmMIIMUX-CVI_pqp1b8vT31-LfPCOB2HCtvHlAhEFKELrcdOmzd0m__yLTPvJWvfMRsRY966f8lYKE3Vx0nR8reH0lLs6UkkU5_5y5Wf9P8wSkhmN6bvUNSh2iTThTfXEtQc22DEX0lRfeXTPOWYR7g0JqpnJRS2AJPbKJNQL67hnp9Gos0FgCTmuWWA==]
  • Treatment of Combined Acid Black 48 and Coffee Wastewater by Low-Cost Adsorbents. ktu.lt.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdp6chBeyuwz_qfRfH7Uw6mjf-r3imnTCHH67vNm7KfSJu0vvDiLXgTkPcyDfKpC3kmmD3aWdSbRlR4Hx-wi2wH_PCRHa6XXv76IT_PkTmHxVlcl1ApbvNHT-0WYX-Cj9MAzEugfbkh3wuHXXewvEC]
  • Activated carbon synthesis and methylene blue adsorption from pepper stem using microwave assisted impregnation method: Isotherm and kinetics - Journal of King Saud University - Science. jksus.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkAbF8VYzxWe5ZKtIl8AbiiivizrPMUJgsL8vtYpkST41PLC8zpsms08rvUyyCI3fX05Pk2cctQARLSkA8tmiNpzeWaockBjtJ_XmpnTu462_yxlnNSG7NgC6vZLghylzviG99WPhI7p_YP7KRGBK4MoOZfDd6Zde5NEng-fmWVRNreBpM5XamdJ2br3BQoOUxICaM8yor9U1UbQxIIxYNn3hShXBHzMUlBzEjYP5KWJVY92xqK4rRe8nyXuvQd0iGXCFB3yV-DFh6UDTK7LY0R186xosjerp6pB8=]
  • Adsorption of acid black 1 by using activated carbon prepared from scrap tires: kinetic and equilibrium studies - ResearchGate. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF18GStEuguGhSXRG_YCT9VA1aqfiRvyyCmUezvs_WowH4zLKJggGE9EOsr5CJKh9oXyIsyFnZQquRxoF1pmQV0yTt3EBf3RJFpVoLufO50wmjiqqpm2Pmcs3mmL5d_2i1h7s-XMv9q8CXXGz4XKJcuv8KELS4rCIMsHfUWTQGaax3H2d24F2mgFbKjmGGgCZvll8RXQwK1L2BFZpbOUItIZpd_aGuqcRRjQ95nd-BiVZVzzPkMFAjkNXCTt6kCJC0cvfct6OnnoqXcVxeuzCaXvMT5OUD4J08jta0ArA==]
  • Adsorption of Basic Dyes onto Activated Carbon Using Microcolumns | Industrial & Engineering Chemistry Research - ACS Publications. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESnUktSu9IUo88WOkBWIzi3vEaJx7PUAwXsXcjInQOKhHVRZz2XRCdnpA3QpuC99zR0Yew7_x5_y9L96Yi_DMlK83r91wNAdSNNFqJxHsAmhWp1KT6rIFUayfWTrBSuu-87nLGGKIiaYs=]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Purity of C.I. Acid Black 115 from Different Suppliers

In the realm of scientific research and development, the quality of your reagents is paramount. The purity of a dye like C.I.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of scientific research and development, the quality of your reagents is paramount. The purity of a dye like C.I. Acid Black 115 can significantly impact experimental outcomes, from staining consistency in histology to the performance of diagnostic assays. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically evaluate the purity of C.I. Acid Black 115 from various commercial sources. We will delve into the "why" behind the methods, empowering you to make informed decisions when selecting a supplier.

The purity of a dye is not a monolithic concept; it encompasses the concentration of the primary colorant, the presence of synthetic intermediates or by-products, and the content of inorganic salts and moisture. Each of these components can influence the dye's performance characteristics, such as its solubility, molar absorptivity, and binding affinity. Therefore, a multi-faceted analytical approach is essential for a thorough assessment.

Experimental Workflow for Purity Assessment

A robust evaluation of C.I. Acid Black 115 purity involves a combination of spectroscopic and chromatographic techniques. The following workflow is designed to provide a comprehensive purity profile.

Experimental Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Sample Dye Sample from Supplier Dissolution Accurate Weighing & Dissolution Sample->Dissolution UV_Vis UV-Vis Spectrophotometry (λmax, Absorbance) Dissolution->UV_Vis HPLC HPLC (Purity, Impurity Profile) Dissolution->HPLC Karl_Fischer Karl Fischer Titration (Moisture Content) Dissolution->Karl_Fischer Data_Analysis Data Interpretation UV_Vis->Data_Analysis HPLC->Data_Analysis Karl_Fischer->Data_Analysis Supplier_Comparison Supplier Comparison Data_Analysis->Supplier_Comparison

Figure 1: A generalized workflow for the comprehensive purity assessment of C.I. Acid Black 115 from different suppliers.

Spectrophotometric Analysis: A First Pass on Purity and Identity

UV-Vis spectrophotometry is a fundamental technique for the initial characterization of a dye. It provides two key pieces of information: the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength, which is proportional to the dye concentration according to the Beer-Lambert Law.

Rationale

A shift in the λmax can indicate the presence of impurities that absorb at different wavelengths or a modification in the chromophore structure of the dye. The absorbance value, when compared across samples prepared at the same concentration, gives a preliminary indication of the relative dye content.

Protocol
  • Stock Solution Preparation: Accurately weigh 10 mg of the C.I. Acid Black 115 powder from each supplier and dissolve it in 100 mL of deionized water in a class A volumetric flask. This creates a 100 µg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution 1:10 with deionized water to prepare a 10 µg/mL working solution.

  • Spectrophotometric Measurement:

    • Use a calibrated UV-Vis spectrophotometer.

    • Scan the absorbance of the working solution from 400 nm to 800 nm using a 1 cm path length cuvette, with deionized water as the blank.

    • Record the λmax and the absorbance at this wavelength.

High-Performance Liquid Chromatography (HPLC): A Deeper Dive into Purity and Impurity Profiling

HPLC is a powerful separation technique that is indispensable for accurately determining the purity of a dye and identifying and quantifying any impurities. A well-developed HPLC method can separate the main dye component from structurally related impurities, unreacted starting materials, and degradation products.

Rationale

By separating the components of the dye mixture, HPLC allows for the precise quantification of the main C.I. Acid Black 115 peak area relative to the total peak area of all components. This provides a direct measure of the dye's purity. Furthermore, the impurity profile can reveal important information about the synthesis and purification processes used by the supplier.

Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM ammonium acetate in water, pH 6.5.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Use the 100 µg/mL stock solution prepared for UV-Vis analysis. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD) or UV detector set at the λmax determined previously.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of C.I. Acid Black 115 using the following formula:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Karl Fischer Titration: Quantifying Water Content

The presence of water can affect the net weight of the dye powder and, consequently, the accuracy of solution concentrations. Karl Fischer titration is the gold standard method for determining the water content in a solid sample.

Rationale

A high water content means you are purchasing less of the actual dye, which can impact the stoichiometry of your reactions and the reproducibility of your experiments. Comparing the water content between suppliers is a crucial aspect of assessing the overall quality and value of the product.

Protocol
  • Instrument Setup: Use a calibrated coulometric or volumetric Karl Fischer titrator.

  • Sample Analysis:

    • Accurately weigh approximately 50-100 mg of the dye powder directly into the titration vessel.

    • Start the titration and record the percentage of water content.

    • Perform the measurement in triplicate for each supplier to ensure accuracy.

Comparative Data Analysis

After performing the analyses described above, you can compile the data into a comparison table to facilitate a clear and objective evaluation of the different suppliers.

Parameter Supplier A Supplier B Supplier C Ideal Range
λmax (nm) 635636630635 ± 2 nm
Absorbance @ λmax (10 µg/mL) 0.4520.4850.431Higher is generally better
HPLC Purity (%) 92.598.188.7> 95%
Number of Impurities (HPLC) 315Lower is better
Moisture Content (%) 4.21.56.8< 2%

Interpreting the Results: A Decision-Making Framework

The hypothetical data presented above illustrates a common scenario where no single supplier excels in all aspects. The following logical framework can guide your decision-making process.

Figure 2: A decision-making flowchart for selecting a C.I. Acid Black 115 supplier based on purity assessment data.

Based on our hypothetical data:

  • Supplier B emerges as the top choice. It exhibits the highest HPLC purity, the lowest moisture content, and a minimal impurity profile. The slightly higher absorbance value also suggests a higher concentration of the active dye molecule.

  • Supplier A could be a secondary option if cost is a significant factor and the application is less sensitive to minor impurities and a slightly higher water content.

  • Supplier C would be rejected for most research applications due to its significantly lower purity, high number of impurities, and high moisture content. The shift in λmax also suggests a potential difference in the chromophore's chemical environment, which could lead to inconsistent experimental results.

Conclusion

A thorough, multi-technique approach to assessing the purity of C.I. Acid Black 115 is not merely an academic exercise; it is a critical step in ensuring the validity and reproducibility of your research. By investing the time to perform these analyses, you can confidently select a supplier that provides a high-quality product, ultimately leading to more reliable and robust experimental outcomes. This guide provides the framework for such an evaluation, empowering you to make data-driven decisions in your procurement process.

References

  • Waters Corporation. (n.d.). HPLC | High-Performance Liquid Chromatography | What is HPLC. Retrieved from [Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.